(Rac)-Tanomastat
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGDPXECXQWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-Tanomastat: A Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Tanomastat (also known as BAY 12-9566) is a synthetic, orally bioavailable, non-peptidic biphenyl compound originally developed as an inhibitor of matrix metalloproteinases (MMPs) for cancer therapy.[1][2] While its clinical development for oncology was ultimately unsuccessful, the study of Tanomastat has provided significant insights into the role of MMPs in pathology and the challenges of targeting this class of enzymes. This guide provides an in-depth look at its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
The primary mechanism of action of Tanomastat is the competitive, reversible inhibition of a subset of zinc-dependent endopeptidases known as matrix metalloproteinases.[1][3]
Role of MMPs in Cancer Progression: MMPs are crucial for the degradation and remodeling of the extracellular matrix (ECM), a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells.[4][5] In the context of cancer, certain MMPs are overexpressed by tumor cells and stromal cells. This upregulation facilitates several key processes of cancer progression:
-
ECM Degradation: Enables primary tumor cells to break through the basement membrane and invade surrounding tissues.[4][6]
-
Angiogenesis: MMPs remodel the ECM to allow for the formation of new blood vessels that supply the tumor with nutrients and oxygen.[2][3]
-
Metastasis: They facilitate the intravasation of tumor cells into the bloodstream and their subsequent extravasation at distant sites to form metastases.[2][4]
Molecular Interaction: Tanomastat functions as a potent MMP inhibitor by targeting the catalytic zinc ion (Zn²⁺) essential for the enzymatic activity of MMPs.[7][8] The molecule's structure features a carboxyl group that acts as a zinc-binding group (ZBG). This group forms a strong bidentate chelation with the Zn²⁺ ion within the active site of the enzyme, effectively blocking substrate access and inactivating the proteinase.[7][9]
Quantitative Inhibition Profile
Tanomastat exhibits potent inhibitory activity against several key MMPs involved in tumor progression, particularly the gelatinases (MMP-2, MMP-9) and collagenases. Its efficacy varies across different MMP subtypes.
| Target | Inhibition Constant (Ki) | IC50 | Reference(s) |
| MMP-2 (Gelatinase A) | 11 nM | - | [1] |
| MMP-3 (Stromelysin 1) | 143 nM | - | [1] |
| MMP-9 (Gelatinase B) | 301 nM | - | [1][3] |
| MMP-13 (Collagenase 3) | 1470 nM | - | [1] |
| Endothelial Cell Invasion | - | 840 nM | [1] |
Signaling Pathways and Downstream Effects
The expression and activation of MMPs are regulated by complex signaling cascades often initiated by growth factors, cytokines, or interactions with the tumor microenvironment, such as the TGF-β and Ras/MAPK pathways.[6][10] By inhibiting MMPs, Tanomastat acts as a downstream blocker of these pro-oncogenic pathways, leading to significant anti-tumor effects in preclinical models.
-
Anti-Invasive Activity: Tanomastat prevents the degradation of the basement membrane, thereby inhibiting the local invasion of tumor cells.[1]
-
Anti-Angiogenic Activity: Inhibition of MMPs interferes with the remodeling of the ECM necessary for endothelial cell migration and the formation of new blood vessels.[1]
-
Anti-Metastatic Activity: By blocking both invasion and angiogenesis, Tanomastat effectively reduces the number and volume of lung metastases in preclinical models.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tanomastat - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of tumor invasion and metastasis by targeting TGF-β-Smad-MMP2 pathway with Asiatic acid and Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanomastat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Diabetic Retinopathy and Signaling Mechanism for Activation of Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (Rac)-Tanomastat: A Technical Guide
(Rac)-Tanomastat , also known by its development code BAY 12-9566 , is a potent, non-peptidic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Development
Tanomastat was developed by Bayer as a potential therapeutic agent for the treatment of cancers.[1] The rationale behind its development lies in the critical role of MMPs in tumor progression. MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[2] By inhibiting MMPs, Tanomastat was designed to impede these pathological processes.
Initial preclinical studies demonstrated the anti-invasive and antimetastatic activity of Tanomastat in various experimental tumor models.[3] Despite promising preclinical data, the clinical development of Tanomastat for cancer was ultimately halted due to a lack of significant efficacy in late-stage clinical trials.[4] More recently, Tanomastat has been investigated for other therapeutic applications, including its potential as a broad-spectrum anti-enterovirus agent.[5]
Quantitative Biological Data
The inhibitory activity of Tanomastat has been characterized against several key MMPs, as summarized in the tables below.
| Enzyme | Ki (nM) |
| MMP-2 | 11[3] |
| MMP-3 | 143[3] |
| MMP-9 | 301[3] |
| MMP-13 | 1470[3] |
| Caption: Table 1. Inhibitory constants (Ki) of Tanomastat against various matrix metalloproteinases. |
| Assay | Cell Type | IC50 (nM) |
| Matrix Invasion | Endothelial Cells | 840[3] |
| Caption: Table 2. In vitro efficacy of Tanomastat in a cell-based assay. |
| Tumor Model | Dosage | Effect |
| Human Breast Cancer Orthotopic Model | 100 mg/kg/day (p.o.) | 58% inhibition of local tumor regrowth; 57% inhibition of the number and 88% inhibition of the volume of lung metastases.[3] |
| Caption: Table 3. In vivo efficacy of Tanomastat in a preclinical cancer model. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route, based on established chemical principles and analogous syntheses, is outlined below. The key steps involve a Friedel-Crafts acylation to form the biphenyl ketone intermediate, followed by the introduction of the thiomethyl group and subsequent functional group manipulations to yield the final carboxylic acid.
Experimental Protocol:
A detailed, step-by-step experimental protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of 4-(4'-chlorobiphenyl-4-yl)-4-oxobutanoic acid
This initial step involves a Friedel-Crafts acylation of 4-chlorobiphenyl with succinic anhydride.
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To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0°C, add 4-chlorobiphenyl and succinic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-(4'-chlorobiphenyl-4-yl)-4-oxobutanoic acid.
Step 2: Synthesis of (Rac)-4-(4'-chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid (Tanomastat)
This step involves the introduction of the phenylsulfanylmethyl group at the alpha-position of the butanoic acid derivative.
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The carboxylic acid from Step 1 is first converted to its corresponding acid chloride or activated ester.
-
Separately, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to diisopropylamine in anhydrous THF at -78°C.
-
The activated carboxylic acid is then added to the LDA solution at -78°C to form the enolate.
-
To this enolate solution, add phenylsulfenyl chloride (PhSCl) to introduce the thiophenyl group.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The final product, this compound, is then purified by column chromatography.
Mechanism of Action and Signaling Pathways
Tanomastat functions by chelating the zinc ion within the catalytic domain of MMPs, thereby inhibiting their enzymatic activity.[3] The inhibition of MMPs, particularly MMP-2 and MMP-9 (gelatinases) and MMP-13 (collagenase), disrupts the degradation of the extracellular matrix. This has several downstream consequences that are critical in cancer progression.
The inhibition of MMPs by Tanomastat can be visualized through the following signaling pathway diagram.
Caption: Inhibition of MMPs by this compound disrupts key processes in cancer progression.
Synthetic Workflow
The overall synthetic workflow for this compound can be visualized as a two-step process.
Caption: Synthetic workflow for the preparation of this compound.
References
- 1. WO2017024406A1 - N-substituted bicyclic lactams, their preparation and their use as pharmaceuticals - Google Patents [patents.google.com]
- 2. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Tanomastat: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Tanomastat, also known as (Rac)-BAY 12-9566, is the racemic mixture of Tanomastat, a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1][2] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development.
Chemical Structure and Properties
This compound is a synthetic biphenyl compound with a zinc-binding carboxyl group, which is crucial for its inhibitory activity against MMPs.[1][2]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-{4'-chloro-[1,1'-biphenyl]-4-yl}-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid | [3] |
| Synonyms | (Rac)-BAY 12-9566 | [2] |
| CAS Number | 179545-76-7 | [1][4] |
| Molecular Formula | C23H19ClO3S | [1][4] |
| Molecular Weight | 410.91 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Storage | Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C | [1] |
Mechanism of Action: Inhibition of Matrix Metalloproteinases
This compound exerts its biological effects primarily through the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1][2] Dysregulation of MMP activity is a hallmark of cancer progression, contributing to tumor growth, invasion, angiogenesis, and metastasis. Tanomastat has been shown to inhibit several MMPs with varying potency.
Table 2: Inhibitory Activity (Ki) of Tanomastat against various MMPs
| MMP Target | Ki (nM) | Reference(s) |
| MMP-2 | 11 | [1][2] |
| MMP-3 | 143 | [1][2] |
| MMP-9 | 301 | [1][2] |
| MMP-13 | 1470 | [1][2] |
By inhibiting these key MMPs, this compound can interfere with the degradation of the basement membrane and interstitial matrix, thereby impeding cancer cell invasion and the formation of new blood vessels (angiogenesis) that are essential for tumor growth and dissemination.[2]
Downstream Signaling Pathways
The inhibition of MMPs by this compound is expected to modulate several downstream signaling pathways critical for cancer progression. While direct studies on the effects of this compound on these pathways are limited, the known functions of MMPs allow for the inference of its potential impact.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies for characterizing MMP inhibitors, the following sections provide generalized protocols.
Synthesis of this compound
MMP Inhibition Assay (Gelatin Zymography)
Gelatin zymography is a widely used technique to assess the activity of MMP-2 and MMP-9.
Methodology:
-
Sample Preparation: Conditioned media from cell cultures treated with and without this compound are collected.
-
Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.
-
Renaturation and Development: The gel is washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Methodology:
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane extract.
-
Cell Seeding: Cancer cells, pre-treated with various concentrations of this compound, are seeded in the upper chamber in serum-free media.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The chambers are incubated to allow for cell invasion.
-
Quantification: Non-invading cells on the top surface of the membrane are removed. The invading cells on the bottom surface are fixed, stained, and counted under a microscope.
In Vivo Antitumor Activity (Orthotopic Xenograft Model)
Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in immunodeficient mice, provide a more clinically relevant model to study tumor growth and metastasis.
Methodology:
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are surgically implanted into the mammary fat pad of immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives this compound orally.
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Monitoring: Tumor growth is monitored regularly by caliper measurements.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and primary tumors and potential metastatic sites (e.g., lungs) are excised for histological and molecular analysis.
Conclusion
This compound is a potent inhibitor of several matrix metalloproteinases and has shown anti-invasive and anti-metastatic properties in preclinical models. This technical guide provides a summary of its chemical properties, mechanism of action, and relevant experimental protocols to facilitate further research and development of this and similar compounds for therapeutic applications. The provided generalized protocols and diagrams offer a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanomastat - Wikipedia [en.wikipedia.org]
(Rac)-Tanomastat Target Validation in Cancer Cells: A Technical Guide
Introduction
(Rac)-Tanomastat, also known as BAY 12-9566, is an orally bioavailable, non-peptidic biphenyl compound developed as a matrix metalloproteinase (MMP) inhibitor for cancer therapy.[1][2] The designation "(Rac)" indicates that it was synthesized and studied as a racemic mixture, a common practice in early drug development. The primary hypothesis for its anti-cancer activity was the inhibition of MMPs, a family of zinc-containing endoproteinases crucial for the degradation of the extracellular matrix (ECM).[2][3] This degradation is a critical step in tumor invasion, metastasis, and angiogenesis.[3] Despite promising preclinical data, Tanomastat, like many other broad-spectrum MMP inhibitors, failed in late-stage clinical trials, highlighting the complexities of MMP inhibition and the critical importance of rigorous target validation in oncology.[3][4][5]
This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows.
Primary Target Profile and Mechanism of Action
Tanomastat was designed to inhibit several key members of the MMP family. Its mechanism of action involves a zinc-binding carboxyl group that chelates the essential zinc ion within the catalytic site of the MMPs, thereby blocking their enzymatic activity.[1][5][6]
Quantitative Inhibitory Activity
The inhibitory potency of Tanomastat against its primary MMP targets has been quantified through in vitro enzymatic assays. The data clearly indicates a strong preference for MMP-2, with progressively lower affinity for MMP-3, MMP-9, and MMP-13.
| Target Enzyme | Inhibition Constant (Ki) |
| MMP-2 | 11 nM |
| MMP-3 | 143 nM |
| MMP-9 | 301 nM |
| MMP-13 | 1470 nM |
| Data sourced from MedchemExpress.[1] |
Visualizing the Mechanism of Action
The following diagram illustrates the fundamental mechanism of MMP inhibition by Tanomastat.
Caption: Tanomastat inhibits MMPs by chelating the catalytic zinc ion.
Affected Signaling Pathways and Cellular Processes
The inhibition of MMPs by Tanomastat was expected to disrupt several key processes that contribute to cancer progression. MMPs are not merely "protein scissors" for the ECM; they modulate the tumor microenvironment by releasing growth factors, modifying cell adhesion molecules, and processing signaling molecules.
Role of MMPs in Cancer Progression
MMPs contribute to cancer malignancy through multiple mechanisms:
-
ECM Degradation: Enables local invasion and intravasation into blood vessels, facilitating metastasis.[3]
-
Angiogenesis: MMPs, particularly MMP-9, are involved in remodeling the vascular basement membrane and releasing pro-angiogenic factors, promoting the formation of new blood vessels that supply the tumor.[2][6]
-
Evasion of Apoptosis: MMP-7 can cleave the Fas ligand (FasL) from the tumor cell surface, preventing it from activating the Fas death receptor and allowing cancer cells to evade apoptosis.[3]
-
Immune Evasion: MMPs can cleave chemokines, disrupting the recruitment of immune cells to the tumor site.[3]
The diagram below outlines the central role of MMPs in these processes and the intended intervention point for Tanomastat.
Caption: Tanomastat targets MMPs to block key cancer progression pathways.
Experimental Protocols for Target Validation
A multi-step approach is required to validate an anti-cancer agent's target, moving from enzymatic assays to cellular models and finally to in vivo systems.
Typical Experimental Workflow
The following diagram illustrates a standard workflow for validating a targeted cancer therapeutic like Tanomastat.
Caption: A standard workflow for validating a targeted cancer therapeutic.
Key Experimental Methodologies
1. In Vitro MMP Enzyme Inhibition Assay (Fluorometric)
-
Objective: To determine the direct inhibitory potency (IC50 or Ki) of Tanomastat on purified MMP enzymes.
-
Protocol:
-
Recombinant human MMP catalytic domain is expressed, refolded, and purified.[7]
-
The enzyme is pre-incubated in an assay buffer (e.g., 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 μM ZnSO₄, pH 7.5) with varying concentrations of Tanomastat for 30 minutes.[7]
-
A fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) is added to initiate the reaction.[6]
-
Cleavage of the substrate by an active MMP separates a quencher from a fluorophore, resulting in an increase in fluorescence.
-
Fluorescence is measured over time using a plate reader.
-
The rate of reaction at each inhibitor concentration is used to calculate the IC50 value.
-
2. Cellular Invasion Assay (Matrigel Chamber)
-
Objective: To assess the effect of Tanomastat on the ability of cancer cells to invade through a basement membrane mimic.
-
Protocol:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a layer of Matrigel, a reconstituted basement membrane matrix.
-
Cancer cells are serum-starved, resuspended in serum-free media containing various concentrations of Tanomastat, and seeded into the upper chamber of the Transwell.
-
The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.
-
The plate is incubated for a period (e.g., 6-24 hours) to allow for invasion.
-
Non-invading cells on the top surface of the membrane are removed with a cotton swab.
-
Invading cells on the bottom surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The IC50 for invasion inhibition is determined. Tanomastat was found to prevent matrix invasion by endothelial cells with an IC50 of 840 nM.[1]
-
3. In Vitro Angiogenesis (Tubule Formation) Assay
-
Objective: To evaluate the anti-angiogenic potential of Tanomastat by measuring its effect on the formation of capillary-like structures by endothelial cells.
-
Protocol:
-
A layer of Matrigel is allowed to polymerize in the wells of a 96-well plate.
-
Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel in media containing various concentrations of Tanomastat.
-
The plate is incubated for several hours (e.g., 4-18 hours).
-
The formation of tube-like networks is observed and photographed under a microscope.
-
The extent of tubule formation (e.g., total tube length, number of junctions) is quantified using imaging software. Tanomastat was shown to completely inhibit tubule formation at concentrations of 15-100 µM.[1]
-
4. Orthotopic Breast Cancer Xenograft Model
-
Objective: To determine the in vivo efficacy of Tanomastat on primary tumor growth and metastasis in a clinically relevant animal model.
-
Protocol:
-
Human breast cancer cells are injected into the mammary fat pad of immunocompromised mice (e.g., nude mice).
-
Once tumors are established and palpable, mice are randomized into treatment (oral Tanomastat) and control (vehicle) groups.
-
Treatment is administered daily for a set period (e.g., 7 weeks).[1]
-
Primary tumor size is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and primary tumors are excised and weighed.
-
Lungs and other organs are harvested to quantify metastatic lesions (number and volume).
-
Summary of Preclinical Efficacy Data
Tanomastat demonstrated significant anti-tumor and anti-metastatic activity in preclinical models, which formed the basis for its advancement into clinical trials.
Table 1: In Vitro Cellular Activity of Tanomastat
| Assay Type | Cell Type | Endpoint | Result |
| Matrix Invasion | Endothelial Cells | Inhibition of Invasion | IC50 = 840 nM |
| Tubule Formation | Endothelial Cells | Complete Inhibition of Tube Formation | 15-100 µM |
| Data sourced from MedchemExpress.[1] |
Table 2: In Vivo Efficacy in a Human Breast Cancer Orthotopic Model
| Parameter | Treatment | Result |
| Local Tumor Regrowth | 100 mg/kg; p.o.; daily for 7 weeks | 58% Inhibition |
| Number of Lung Metastases | 100 mg/kg; p.o.; daily for 7 weeks | 57% Inhibition |
| Volume of Lung Metastases | 100 mg/kg; p.o.; daily for 7 weeks | 88% Inhibition |
| Data sourced from MedchemExpress and Nozaki et al., 2003.[1][3] |
Clinical Outcome and Off-Target Considerations
Despite robust preclinical validation of its intended targets and mechanism, Tanomastat failed to demonstrate a survival benefit in Phase III clinical trials for advanced ovarian, pancreatic, and small-cell lung cancer.[3][4] In some trials, patients receiving Tanomastat had poorer survival outcomes than those on placebo.[5]
This failure underscores several critical challenges in cancer drug development:
-
Complexity of the Protease Web: The roles of individual MMPs are highly complex and context-dependent. Some MMPs may even have anti-tumorigenic functions, meaning that broad-spectrum inhibition could be detrimental.[3]
-
Off-Target Effects: While not definitively proven for Tanomastat's clinical failure, it is now widely recognized that small molecule inhibitors can have unintended "off-target" effects that contribute to both toxicity and, in some cases, the actual therapeutic mechanism.[8][9] Modern methods like CRISPR-based genetic screening and computational deconvolution are now used to better understand a drug's true mechanism of action.[8][10] Interestingly, a recent study identified Tanomastat as a dual-stage inhibitor of enterovirus replication, a finding completely unrelated to its intended MMP targets, showcasing its potential for polypharmacology.[11]
-
Translational Gap: Animal models, even orthotopic ones, do not fully recapitulate the complexity of human cancer, including the intricate tumor microenvironment and immune system interactions.
Conclusion
The story of this compound serves as a crucial case study in target validation. Preclinically, it was successfully validated as a potent inhibitor of key MMPs, and this activity translated to significant anti-tumor and anti-metastatic effects in cellular and animal models. However, the failure to demonstrate clinical benefit highlights that successful target engagement in preclinical models does not guarantee therapeutic success in humans. The experience with Tanomastat and other MMP inhibitors has led to a more nuanced understanding of the MMP family's role in cancer and has spurred the development of more selective inhibitors and more sophisticated methods for target validation and deconvolution to better predict clinical outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase III randomized trial of BAY 12-9566 (tanomastat) as maintenance therapy in patients with advanced ovarian cancer responsive to primary surgery and paclitaxel/platinum containing chemotherapy: a National Cancer Institute of Canada Clinical Trials Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deconvolution of cancer cell states by the XDec-SM method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Tanomastat Preclinical In Vitro Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tanomastat, also known as BAY 12-9566, is a non-peptidic, biphenyl matrix metalloproteinase (MMP) inhibitor.[1][2][3] Initially investigated for its anti-cancer properties due to its role in inhibiting enzymes crucial for tumor invasion and angiogenesis, recent research has unveiled its potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
I. Anti-Cancer Activity: Matrix Metalloproteinase Inhibition
Tanomastat functions as a potent inhibitor of several matrix metalloproteinases, which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1][2][3] This degradation is a critical process in tumor growth, invasion, and metastasis.
Quantitative Data: MMP Inhibition
The inhibitory activity of Tanomastat against various MMPs has been quantified through determination of the inhibition constants (Ki). A lower Ki value indicates a stronger binding affinity and more potent inhibition.
| Target MMP | Inhibition Constant (Ki) (nM) |
| MMP-2 (Gelatinase A) | 11[1][2][3] |
| MMP-3 (Stromelysin 1) | 143[1][2][3] |
| MMP-9 (Gelatinase B) | 301[1][2][3] |
| MMP-13 (Collagenase 3) | 1470[1][2][3] |
Signaling Pathway: MMP Inhibition and Downstream Effects
Inhibition of MMPs by Tanomastat disrupts key processes in cancer progression. MMP-2 and MMP-9, in particular, are known to degrade type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion. By inhibiting these MMPs, Tanomastat can prevent the breakdown of the ECM, thus hindering the spread of tumor cells. Furthermore, MMPs are involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. MMP-2 and MMP-9 can promote angiogenesis by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF) from the ECM.[4][5] Tanomastat's inhibition of these MMPs can therefore lead to a reduction in tumor angiogenesis.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
An In-depth Technical Guide to the Pharmacodynamics of (Rac)-Tanomastat
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tanomastat, also known as BAY 12-9566, is a synthetically derived, non-peptidic biphenyl compound that functions as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[3][4] Under physiological conditions, MMP activity is tightly regulated; however, their overexpression is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[3][5] Tanomastat's ability to chelate the catalytic zinc ion within the active site of MMPs forms the basis of its therapeutic potential, primarily investigated in the context of oncology.[1][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, inhibitory profile, and effects on key cellular and physiological processes.
Core Mechanism of Action
Tanomastat exerts its pharmacological effects by competitively inhibiting the activity of several matrix metalloproteinases.[1] The core of its inhibitory action lies in the biphenyl structure with a zinc-binding carboxyl group, which effectively chelates the Zn2+ ion in the catalytic domain of MMPs. This interaction prevents the binding and subsequent degradation of natural ECM substrates by the enzymes.[4]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified against a range of MMPs, primarily through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values provide a clear indication of the compound's affinity and efficacy towards specific MMP subtypes.
| Target Enzyme | Inhibition Constant (Ki) (nM) | IC50 (nM) |
| MMP-2 (Gelatinase A) | 11[1] | ~1-1.5 µM (for a derivative)[6] |
| MMP-3 (Stromelysin 1) | 143[1] | |
| MMP-9 (Gelatinase B) | 301[1] | ~1-1.5 µM (for a derivative)[6] |
| MMP-13 (Collagenase 3) | 1470[1] | |
| Endothelial Cell Invasion | 840[1] |
Key Pharmacodynamic Effects
The inhibition of MMPs by Tanomastat translates into significant effects on complex biological processes that are critical for tumor progression and metastasis.
Inhibition of Cell Invasion
A hallmark of malignant tumors is their ability to invade surrounding tissues, a process heavily reliant on the degradation of the ECM by MMPs. Tanomastat has been shown to effectively prevent the invasion of endothelial cells in a concentration-dependent manner, with an IC50 of 840 nM.[1] This anti-invasive activity is a direct consequence of its ability to block the enzymatic function of MMPs, thereby maintaining the integrity of the basement membrane and surrounding stroma.
Attenuation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. MMPs, particularly MMP-2 and MMP-9, play a pivotal role in this process by degrading the basement membrane of blood vessels, allowing endothelial cells to migrate and proliferate.[3] They also release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM.[7][8] Tanomastat's inhibition of MMP-2 and MMP-9 disrupts these processes, leading to a reduction in angiogenesis.[7] In vitro studies have demonstrated that Tanomastat inhibits tubule formation completely at concentrations between 15-100 µM.[1]
Reduction of Tumor Growth and Metastasis
In preclinical in vivo models, this compound has demonstrated significant anti-tumor and anti-metastatic activity. In a human breast cancer orthotopic model, oral administration of Tanomastat (100 mg/kg daily for 7 weeks) resulted in a 58% inhibition of local tumor regrowth.[1] Furthermore, it led to a 57% reduction in the number of lung metastases and an 88% decrease in the volume of these metastases, without causing toxic effects.[1]
Signaling Pathways Modulated by this compound
The pharmacodynamic effects of Tanomastat are rooted in its ability to interfere with key signaling pathways that are regulated by MMPs. The inhibition of MMP-2 and MMP-9, in particular, has cascading effects on downstream signaling events that control cell behavior.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Matrix Metalloproteinases Inhibition [mdpi.com]
- 5. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 8. Identification of Candidate Angiogenic Inhibitors Processed by Matrix Metalloproteinase 2 (MMP-2) in Cell-Based Proteomic Screens: Disruption of Vascular Endothelial Growth Factor (VEGF)/Heparin Affin Regulatory Peptide (Pleiotrophin) and VEGF/Connective Tissue Growth Factor Angiogenic Inhibitory Complexes by MMP-2 Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring (Rac)-Tanomastat Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tanomastat, also known as BAY 12-9566, is a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[2] This degradation is a key process in physiological tissue remodeling, but also in pathological conditions such as tumor invasion, metastasis, and angiogenesis.[2][3] Tanomastat exhibits inhibitory activity against several MMPs, including MMP-2, MMP-3, and MMP-9.[2][3] Its ability to block these enzymes makes it a compound of interest in cancer research, primarily for its anti-invasive and anti-metastatic potential.[1][4]
These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound, focusing on its effects on MMP activity, cell invasion, migration, and the associated Rac1 signaling pathway.
Mechanism of Action: MMP Inhibition and Downstream Effects
Tanomastat functions by binding to the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[1] This inhibition of MMPs prevents the breakdown of ECM components like collagen and laminin.[4][5] For cancer cells, a compromised ECM is a prerequisite for invasion into surrounding tissues and for intravasation into blood vessels to form distant metastases. By preventing ECM degradation, Tanomastat can inhibit these crucial early steps of metastasis. Furthermore, MMPs are involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5] Inhibition of MMPs can thus also exert anti-angiogenic effects.[5]
Recent research has uncovered a link between MMPs, particularly MMP-9, and the regulation of Rho GTPases, such as Rac1. Rac1 is a key regulator of the actin cytoskeleton and is essential for cell motility, including the formation of lamellipodia and membrane ruffles that drive cell migration.[6] MMP-9 can influence signaling pathways that modulate Rac1 activity. Therefore, by inhibiting MMP-9, Tanomastat can indirectly affect the Rac1 signaling cascade, leading to a reduction in cancer cell migration and invasion.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Rac and Cdc42 GEFs in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using (Rac)-Tanomastat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the efficacy of (Rac)-Tanomastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. The protocols detailed below are compiled from established preclinical studies and are intended to serve as a foundational resource for investigating the anti-tumor and anti-metastatic potential of Tanomastat in various cancer models.
Mechanism of Action
This compound is a non-peptidic, biphenyl inhibitor of matrix metalloproteinases, with notable activity against MMP-2, MMP-3, and MMP-9. These enzymes are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In the context of cancer, upregulation of MMPs facilitates tumor invasion, metastasis, and angiogenesis by breaking down tissue barriers and releasing pro-angiogenic factors. By inhibiting these key MMPs, Tanomastat is designed to impede these critical steps in cancer progression.
Data Presentation
In Vivo Efficacy of Tanomastat and Other MMP Inhibitors
The following tables summarize quantitative data from preclinical in vivo studies investigating Tanomastat and other relevant MMP inhibitors.
| Compound | Cancer Model | Animal Model | Dosage & Administration | Treatment Schedule | Key Findings | Reference |
| This compound | Human Breast Cancer (Orthotopic) | Nude Mice | 100 mg/kg, p.o. | Daily for 7 weeks | 58% inhibition of local tumor regrowth; 57% reduction in the number of lung metastases; 88% reduction in the volume of lung metastases. | [1] |
| This compound | EV-A71 Infection | Neonatal BALB/c Mice | 10 mg/kg and 30 mg/kg, oral gavage | Daily for six days | Achieved 85% protective therapeutic effect and alleviated clinical symptoms. No in vivo toxicity observed at tested doses.[2][3] | [4][5] |
| SD-7300 (MMP inhibitor) | 4T1-Luc Breast Cancer | BALB/c Mice | 30 mg/kg, oral gavage | Twice daily for 7 days | 70-80% inhibition of tumor-associated MMP-9 activity. |
Pharmacokinetic Parameters of MMP Inhibitors (for reference)
| Compound | Species | Dose | Clearance | Terminal Half-life | Reference |
| TTAC-0001 | Mice | 10 mg/kg, IV | 0.017 mL/h | 20-30 h | [6] |
| TTAC-0001 | Rats | ~10 mg/kg, IV | 0.35 mL/h | 20-30 h | [6] |
| TTAC-0001 | Cynomolgus Monkeys | 10 mg/kg, IV | 2.19 mL/h | 22.08-30.89 h | [6] |
| Prinomastat | Humans | 5-10 mg, oral | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Orthotopic Breast Cancer Model in BALB/c Mice
This protocol describes the establishment of an orthotopic breast cancer model using 4T1 murine breast cancer cells, which spontaneously metastasize to the lungs, providing a robust model to assess the anti-metastatic efficacy of Tanomastat.
Materials:
-
This compound
-
Vehicle: Sterile saline with DMSO, or 0.5% Methylcellulose with 0.1% Tween 80
-
4T1-luciferase expressing mouse breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-30G)
-
Isoflurane anesthesia system
-
Calipers
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Cell Culture: Culture 4T1-luc cells in appropriate medium until they reach 70-80% confluency.
-
Cell Preparation for Injection:
-
Orthotopic Injection:
-
Tumor Growth Monitoring:
-
Palpate the injection site twice weekly to monitor for tumor development. Tumors are typically palpable 5 days post-injection.[1]
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: V = (Length x Width^2) / 2.[5]
-
For bioluminescence imaging, inject mice intraperitoneally with D-luciferin (150 mg/kg) and image at various time points (e.g., weekly) to monitor primary tumor growth and metastatic spread.[4][5]
-
-
Tanomastat Administration:
-
Prepare Tanomastat in the chosen vehicle. For example, reconstitute in DMSO and dilute with sterile saline for oral gavage.[3]
-
Based on previous studies, a starting dose of 10-30 mg/kg administered daily via oral gavage can be used. Dose-response studies are recommended.
-
Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
-
Include a vehicle control group receiving the same volume of the vehicle without Tanomastat.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize mice and excise the primary tumor and lungs.
-
Weigh the primary tumor.
-
Count metastatic nodules on the surface of the lungs.
-
Perform histological analysis of the lungs to confirm metastasis.
-
Analyze tumor tissue for MMP activity using zymography (see Protocol 2).
-
Protocol 2: Gelatin Zymography for MMP Activity
This protocol is for the detection of MMP-2 and MMP-9 activity in tumor tissue lysates.
Materials:
-
Tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
Polyacrylamide gels (10%) containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis:
-
Mix equal amounts of protein (e.g., 20-40 µg) with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
The molecular weights of pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 can be used to identify the specific enzymes.
-
Mandatory Visualization
Caption: Signaling pathway of MMP-2 and MMP-9 in cancer progression and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound in an orthotopic breast cancer model.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. dovepress.com [dovepress.com]
- 7. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for the Administration of (Rac)-Tanomastat in Mouse Models of Cancer
Disclaimer: The term "(Rac)-Tanomastat" as a single entity is not established in scientific literature. This document addresses two distinct, biologically important topics in cancer research: Tanomastat , a matrix metalloproteinase (MMP) inhibitor, and the inhibition of Rac , a small GTPase involved in cell signaling. These topics are presented separately to provide clear and accurate information for researchers, scientists, and drug development professionals.
Part 1: Tanomastat Administration in Mouse Models of Cancer
Introduction
Tanomastat is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. MMPs play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for tumor growth, invasion, angiogenesis, and metastasis.[1] By inhibiting MMPs, Tanomastat was developed with the therapeutic goal of impeding cancer progression. While it showed promise in preclinical studies, Tanomastat, like other broad-spectrum MMP inhibitors, ultimately failed to demonstrate a survival benefit in late-stage clinical trials for various cancers, including pancreatic and non-small cell lung cancer.[1][2] Despite these outcomes, the study of Tanomastat and other MMP inhibitors in preclinical models remains valuable for understanding the complex role of the tumor microenvironment in cancer progression.
Mechanism of Action
Tanomastat functions by chelating the zinc ion within the catalytic domain of MMPs, thereby blocking their enzymatic activity. This inhibition prevents the breakdown of ECM components like collagen, fibronectin, and laminin. The degradation of the ECM is a critical step that allows cancer cells to invade surrounding tissues, enter the bloodstream (intravasation), and form secondary tumors at distant sites (metastasis). MMPs also release and activate growth factors sequestered in the ECM, further promoting tumor growth and angiogenesis.[2]
Data Presentation: Tanomastat Target Profile
| Target MMPs | References |
| MMP-2, MMP-3, MMP-9 | [3] |
Experimental Protocol: General In Vivo Administration of Tanomastat
This protocol provides a general guideline for the oral administration of Tanomastat in mouse models of cancer. It is based on protocols used for in vivo studies of Tanomastat and should be optimized for specific cancer models and experimental goals.
1. Materials:
- Tanomastat powder
- Vehicle for reconstitution (e.g., sterile saline, 0.5% carboxymethylcellulose)
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 ml)
- Animal balance
- Appropriate mouse model of cancer (e.g., xenograft or genetically engineered model)
2. Procedure:
- Animal Model Preparation: Establish tumors in mice according to the specific model protocol (e.g., subcutaneous or orthotopic injection of cancer cells). Monitor tumor growth until they reach a predetermined size for treatment initiation (e.g., 100-200 mm³).
- Drug Formulation:
- On the day of administration, freshly prepare the Tanomastat solution.
- Reconstitute Tanomastat powder in the chosen vehicle to the desired concentration (e.g., for a 20g mouse receiving a 30 mg/kg dose, prepare a solution where 0.1 ml contains 0.6 mg of Tanomastat).
- Ensure the solution is homogenous.
- Administration:
- Weigh each mouse to calculate the precise volume of the drug solution to be administered.
- Administer Tanomastat via oral gavage. A typical dosage range from non-cancer preclinical studies is 10-30 mg/kg, administered daily.[2]
- The control group should receive the vehicle alone, following the same administration schedule.
- Monitoring:
- Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
- Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
- At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
Visualization: MMP Inhibition by Tanomastat
References
- 1. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A genetic mouse model for metastatic lung cancer with gender differences in survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (Rac)-Tanomastat Inhibition of MMP-2 and MMP-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the inhibitory effects of (Rac)-Tanomastat on the activity of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). The following protocols are designed for researchers in cell biology, cancer biology, and drug development to assess the efficacy of this compound in a laboratory setting.
This compound is the racemic mixture of Tanomastat, a non-peptidic biphenyl inhibitor of matrix metalloproteinases.[1] Tanomastat targets the zinc-binding site of MMPs, showing inhibitory activity against several members of the MMP family.[1][2] Matrix metalloproteinases, particularly the gelatinases MMP-2 and MMP-9, are crucial enzymes involved in the degradation of the extracellular matrix.[3] Their upregulation is associated with various pathological processes, including tumor invasion, metastasis, and angiogenesis.[4][5][6][7] Therefore, inhibitors of MMP-2 and MMP-9, such as Tanomastat, are of significant interest in therapeutic development.[4][8]
Quantitative Data Summary
The inhibitory potency of Tanomastat against MMP-2 and MMP-9 is summarized in the table below. This data is crucial for determining the appropriate concentration range for experimental studies.
| Enzyme | Inhibitor | Ki (nM) | IC50 (nM) |
| MMP-2 | Tanomastat | 11[1][2] | Not specified |
| MMP-9 | Tanomastat | 301[1][2] | Not specified |
Note: Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
Experimental Protocols
To assess the inhibitory effect of this compound on MMP-2 and MMP-9, a combination of techniques can be employed. These include gelatin zymography to measure enzymatic activity, and western blotting to determine protein expression levels.
I. Cell Culture and Treatment with this compound
This initial step involves culturing a suitable cell line known to express MMP-2 and MMP-9 and treating the cells with varying concentrations of this compound.
Materials:
-
Cell line known to express MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates or T-75 flasks
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Plate cells in a 6-well plate or T-75 flask and grow until they reach 70-80% confluency in complete medium.[9]
-
Wash the cells twice with serum-free medium to remove any endogenous MMPs and inhibitors present in the serum.[9]
-
Add fresh serum-free medium to the cells.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., based on Ki values: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). A vehicle control (DMSO) should be included.
-
Add the different concentrations of this compound or vehicle control to the cells.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for MMP secretion and inhibition.
-
After incubation, collect the conditioned medium.
-
Centrifuge the conditioned medium to remove any cells and debris.[10] The supernatant can now be used for subsequent analyses.
II. Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a sensitive technique used to detect the activity of gelatinases like MMP-2 and MMP-9. The assay involves electrophoresis of protein samples in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin.[3] Areas of digestion appear as clear bands against a blue background after staining with Coomassie Blue.[9]
Materials:
-
Conditioned medium from cell culture experiment
-
Non-reducing sample buffer
-
10% SDS-PAGE gel containing 0.1% gelatin
-
Tris-Glycine SDS running buffer
-
Washing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Determine the protein concentration of the collected conditioned media to ensure equal loading.
-
Mix the conditioned medium samples with non-reducing sample buffer. Do not heat or boil the samples as this will denature the enzymes.
-
Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.[11]
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.[9]
-
Incubate the gel in developing buffer overnight at 37°C.[10]
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.[10]
-
Destain the gel with destaining solution until clear bands appear against a blue background.[10]
-
The clear bands correspond to the gelatinolytic activity of MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa).
-
Quantify the band intensity using densitometry software.
III. Western Blotting for MMP-2 and MMP-9 Expression
Western blotting is used to determine the total protein levels of MMP-2 and MMP-9, allowing researchers to distinguish between inhibition of enzyme activity and downregulation of protein expression.
Materials:
-
Conditioned medium from cell culture experiment
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MMP-2 and MMP-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from the conditioned media.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies specific for MMP-2 and MMP-9 overnight at 4°C.[12]
-
Wash the membrane three times with TBST.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.[12]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Quantify the band intensity using densitometry software.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound inhibition of MMP-2 and MMP-9.
This compound Mechanism of Action
Caption: Simplified mechanism of this compound inhibition of MMP-2 and MMP-9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanomastat - Wikipedia [en.wikipedia.org]
- 5. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Determination of MMP2/MMP9 activity by gelatin zymography analysis [bio-protocol.org]
- 12. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]
Application Note: Development of Antiviral Assays for (Rac)-Tanomastat
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tanomastat, a non-peptidic biphenyl inhibitor of matrix metalloproteinases (MMPs), has been primarily investigated for its anti-cancer properties.[1][2] It functions by inhibiting MMP-2, MMP-3, and MMP-9, which are crucial for extracellular matrix degradation, a process implicated in tumor invasion and angiogenesis.[2] However, recent groundbreaking research has unveiled a novel and potent antiviral activity of Tanomastat against a broad spectrum of human enteroviruses, including the neurotropic Enterovirus A71 (EV-A71).[3][4] This discovery opens a new avenue for the therapeutic application of Tanomastat beyond oncology.
This application note provides a detailed protocol for the development and execution of in vitro antiviral assays to evaluate the efficacy of this compound. The methodologies described herein are based on established virological techniques and recent findings on Tanomastat's multi-targeted antiviral mechanism, which includes the inhibition of viral capsid dissociation and RNA replication.[3][4] Notably, studies suggest that the antiviral action of Tanomastat is independent of its MMP-9 inhibitory activity.[5]
Principle of the Antiviral Assay
The primary method described is the plaque reduction assay , a gold-standard technique for quantifying the inhibition of viral replication. This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50). Additionally, a cytotoxicity assay is crucial to ensure that the observed antiviral effect is not due to cell death, allowing for the determination of the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/IC50), a key indicator of a drug's therapeutic window.
Materials and Reagents
-
Compound: this compound (BAY 12-9566)
-
Cell Line: Human Rhabdomyosarcoma (RD) cells (permissive to a wide range of enteroviruses)[6]
-
Viruses: Enterovirus 71 (EV-A71), Coxsackievirus A6 (CV-A6), Coxsackievirus A16 (CV-A16), Coxsackievirus B5 (CV-B5), Echovirus 7 (ECHO-7), Enterovirus D68 (EV-D68)[6]
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution
-
Formaldehyde (for cell fixation)
-
Agarose or Methylcellulose (for overlay)
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Dimethyl Sulfoxide (DMSO)
-
Experimental Protocols
Cytotoxicity Assay
This protocol determines the toxicity of this compound on the host cells.
-
Cell Seeding: Seed RD cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM with 2% FBS, with concentrations ranging from 1 µM to 200 µM.[6] A vehicle control (0.1% DMSO) should be included.[6]
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Cell Viability Measurement: Assess cell viability using a standard assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This protocol quantifies the antiviral activity of this compound.
-
Cell Seeding: Seed RD cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells per well) and incubate overnight.
-
Virus Infection: On the day of the experiment, remove the culture medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the viral adsorption period, prepare serial dilutions of this compound in overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose). Concentrations should be below the determined CC50.
-
Overlay: After adsorption, remove the virus inoculum, wash the cells with PBS, and overlay the cells with 2 mL of the prepared compound-containing overlay medium. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until distinct plaques are visible.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formaldehyde for 30 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Data Presentation
The quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound against various Enteroviruses.
| Virus Strain | CC50 (µM) on RD Cells | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| EV-A71 (Genotype C4) | 81.39 | 1.95 | 41.85 |
| EV-A71 (Strain H) | 81.39 | 23.78 | 3.42 |
| EV-A71 (Genotype B5) | 81.39 | 11.44 | 7.11 |
| CV-A6 | 81.39 | 14.58 | 5.58 |
| CV-A16 | 81.39 | 4.29 | 18.97 |
| CV-B5 | 81.39 | Not explicitly stated | Not explicitly stated |
| ECHO-7 | 81.39 | Not explicitly stated | Not explicitly stated |
| EV-D68 | 81.39 | Not explicitly stated | Not explicitly stated |
Data derived from a study by Tan et al. (2024).[6]
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed multi-targeted antiviral mechanism of this compound against enteroviruses.
Caption: Proposed dual inhibitory mechanism of this compound on the enterovirus lifecycle.
Experimental Workflow
The following diagram outlines the workflow for determining the antiviral efficacy of this compound.
Caption: A streamlined workflow for evaluating the antiviral properties of this compound.
Conclusion
This compound has emerged as a promising broad-spectrum anti-enterovirus candidate.[3][4] The protocols detailed in this application note provide a robust framework for researchers to independently verify and expand upon these findings. The plaque reduction assay, coupled with a thorough cytotoxicity assessment, allows for the accurate determination of Tanomastat's in vitro antiviral efficacy. Further investigations into its efficacy against other viral families and its precise molecular interactions are warranted to fully elucidate its potential as a novel antiviral therapeutic.
References
- 1. Tanomastat - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(Rac)-Tanomastat solubility and stability issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tanomastat in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BAY 12-9566) is a non-peptidic, biphenyl matrix metalloproteinase (MMP) inhibitor.[1][2] Its primary mechanism of action is the inhibition of several MMPs, which are enzymes involved in the degradation of the extracellular matrix. This inhibition prevents tissue remodeling, which is a key process in cancer cell invasion and metastasis.[1][3]
Q2: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to use newly opened, non-hygroscopic DMSO for optimal solubility.[1]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, the solid powder form of this compound should be stored at -20°C and is stable for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] These aliquots are stable for up to six months when stored at -80°C and for one month at -20°C.[1]
Q4: What are the typical concentrations of this compound used in in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Published studies have used a wide range of concentrations, from the nanomolar to the micromolar range. For instance, concentrations of 1-10,000 nM have been used in matrix invasion assays, while tubule formation has been inhibited at 15-100 µM.[1] Cytotoxicity profiles have been evaluated at concentrations up to 200 µM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The compound does not fully dissolve in DMSO.
-
Precipitation is observed in the stock solution.
Possible Causes:
-
Suboptimal DMSO quality: DMSO is hygroscopic and can absorb water, which significantly reduces the solubility of this compound.[1]
-
Insufficient solubilization effort: The compound may require assistance to fully dissolve.
Solutions:
-
Use fresh, high-quality DMSO: Always use a newly opened bottle of anhydrous, high-purity DMSO.
-
Apply heat and sonication: Gentle warming and sonication can aid in the dissolution of this compound in DMSO.[1]
-
Prepare a concentrated stock: It is often easier to fully dissolve the compound at a higher concentration (e.g., 25 mg/mL) and then dilute it for your experiments.[1]
Issue 2: Precipitation of this compound in Cell Culture Media
Symptoms:
-
A precipitate forms when the DMSO stock solution of this compound is added to the aqueous cell culture medium.
Possible Causes:
-
Poor aqueous solubility: this compound has low solubility in aqueous solutions.
-
High final DMSO concentration: High concentrations of DMSO in the final culture medium can be toxic to cells and may also affect compound solubility.
Solutions:
-
Minimize final DMSO concentration: Aim for a final DMSO concentration of 0.1% or less in your cell culture medium.[4][5] This may require preparing a more concentrated initial stock solution in DMSO.
-
Serial dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium. Add the diluted compound to the cells dropwise while gently swirling the plate to ensure rapid mixing and minimize local concentration gradients that can lead to precipitation.
-
Pre-warm the media: Adding the compound to pre-warmed media can sometimes help maintain solubility.
Issue 3: Inconsistent or No Biological Activity
Symptoms:
-
Lack of expected inhibitory effect in your assay.
-
High variability between replicate experiments.
Possible Causes:
-
Compound degradation: Improper storage of the stock solution can lead to degradation of this compound.
-
Incorrect dosage: The concentration of the compound may be too low to elicit a biological response.
-
Cell line sensitivity: The cell line being used may not be sensitive to MMP inhibition by this compound.
Solutions:
-
Verify stock solution integrity: Use a freshly prepared stock solution or one that has been stored correctly at -80°C in single-use aliquots.[1]
-
Perform a dose-response curve: This will help determine the optimal and effective concentration range for your specific cell line and assay.
-
Include positive controls: Use a known MMP inhibitor as a positive control to ensure that your assay is working correctly.
-
Confirm MMP expression: Verify that your cell line of interest expresses the MMPs that are targeted by this compound (MMP-2, MMP-3, MMP-9, MMP-13).[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 410.91 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 25 mg/mL (60.84 mM) | [1] |
| Storage (Solid) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
| Ki for MMP-2 | 11 nM | [1][2] |
| Ki for MMP-3 | 143 nM | [1][2] |
| Ki for MMP-9 | 301 nM | [1][2] |
| Ki for MMP-13 | 1470 nM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. c. Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).[1] d. If necessary, gently warm the solution and sonicate until the powder is completely dissolved.[1] e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.[1] g. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Cell Treatment for In Vitro Assays
-
Materials: Prepared this compound stock solution, cell culture medium, cultured cells.
-
Procedure: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).[4][5] c. Remove the existing medium from the cultured cells. d. Add the medium containing the appropriate concentration of this compound or vehicle control (e.g., 0.1% DMSO) to the cells. e. Incubate the cells for the desired period as determined by your experimental design.
Visualizations
Caption: Workflow for in vitro experiments using this compound.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Simplified pathway showing this compound's inhibition of MMPs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 179545-76-7|DC Chemicals [dcchemicals.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Tanomastat In Vivo Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (Rac)-Tanomastat (also known as BAY 12-9566) in preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, non-peptidic biphenyl inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are zinc-dependent enzymes that degrade proteins in the extracellular matrix (ECM).[2][3] By inhibiting MMPs—specifically MMP-2, MMP-3, and MMP-9—Tanomastat prevents ECM degradation.[1][4] This mechanism can suppress tumor invasion, angiogenesis (the formation of new blood vessels), and metastasis.[2][4][5]
Q2: What is a recommended starting dose and administration route for in vivo mouse studies?
A2: A frequently cited effective dose in cancer models is 100 mg/kg, administered daily via oral gavage (p.o.) .[1] Studies in neonatal mice for non-cancer applications have used 10 mg/kg and 30 mg/kg daily oral doses without observing toxicity.[6] The compound is orally bioavailable.[1][2] For initial studies, a dose in the range of 30-100 mg/kg/day can be considered, depending on the model and desired therapeutic effect.
Q3: How should I prepare and formulate Tanomastat for oral administration?
A3: Tanomastat has limited aqueous solubility. A common method for in vivo preparation involves first dissolving the compound in a minimal amount of 100% Dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 25 mg/mL).[7] This stock solution is then further diluted with a vehicle like sterile saline to the final desired concentration for administration.[7] It is crucial to ensure the final concentration of DMSO administered to the animal is low and well-tolerated.
Q4: What type of anti-tumor activity should I expect?
A4: Tanomastat's primary activity is anti-invasive and anti-metastatic rather than directly cytotoxic.[1] Researchers should expect to see inhibition of tumor growth, a delay in tumor regrowth after primary tumor removal, and a significant reduction in the number and volume of metastases.[1][2] For example, in an MDA-MB-435 human mammary carcinoma xenograft model, a 100 mg/kg daily oral dose inhibited local tumor regrowth by 58% and reduced the volume of lung metastases by 88%.[2] It does not typically cause rapid regression of established primary tumors.
Q5: Are there any known toxicities at therapeutic doses in animal models?
A5: Preclinical studies have shown that Tanomastat is well-tolerated at effective doses. A study using a 100 mg/kg daily oral dose in a breast cancer orthotopic model reported no toxic effects.[1][2] Similarly, a study in neonatal mice using 10 mg/kg and 30 mg/kg daily did not report any in vivo toxicity.[6] However, as with any experimental compound, it is mandatory to monitor animals for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
In Vivo Dosage and Efficacy Data
The following table summarizes quantitative data from preclinical studies.
| Animal Model | Cancer/Disease Type | Dose | Route & Frequency | Key Outcomes | Citation(s) |
| Mouse | MDA-MB-435 Human Mammary Carcinoma Xenograft | 100 mg/kg | p.o., daily | Inhibited local tumor regrowth by 58%; Inhibited lung metastases volume by 88%. | [2] |
| Mouse | Human Breast Cancer Orthotopic Model | 100 mg/kg | p.o., daily for 7 weeks | Inhibited local tumor regrowth and lung metastases without causing toxic effects. | [1] |
| Neonatal BALB/c Mouse | EV-A71 Infection | 10 mg/kg & 30 mg/kg | p.o., daily for 6 days | Achieved 85% protective therapeutic effect; alleviated clinical symptoms; no toxicity observed. | [6][7][8] |
Experimental Protocols
Protocol: In Vivo Tumor Growth and Metastasis Inhibition Study
This protocol provides a general framework for assessing the efficacy of Tanomastat in a subcutaneous tumor xenograft model.
-
Cell Culture & Implantation:
-
Culture appropriate tumor cells (e.g., MDA-MB-435) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Inject 1x10⁶ to 5x10⁶ cells suspended in ~100 µL of serum-free medium or a mixture with Matrigel subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or Nude).
-
-
Animal Acclimation & Monitoring:
-
Allow animals to acclimate for at least one week before the experiment begins.
-
Monitor animals daily. Once tumors become palpable, begin measuring tumor volume 2-3 times per week using calipers. Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Drug Formulation:
-
Prepare a stock solution of Tanomastat by dissolving it in 100% DMSO (e.g., 25 mg/mL).[7]
-
On each treatment day, dilute the stock solution with sterile saline to the final target concentration (e.g., for a 100 mg/kg dose in a 20g mouse requiring 200 µL, the concentration would be 10 mg/mL). Ensure the final DMSO concentration is within a tolerable range for the animal.
-
Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.
-
-
Treatment Phase:
-
When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and vehicle control groups (n=8-10 animals per group).
-
Administer Tanomastat or vehicle control daily via oral gavage at the determined dose (e.g., 100 mg/kg).
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
The study endpoint may be a specific tumor volume (e.g., 1500 mm³), a predetermined time point, or the observation of humane endpoints.
-
At the endpoint, euthanize animals and carefully dissect the primary tumor and relevant organs (e.g., lungs) for metastatic analysis.
-
Weigh the primary tumor.
-
Count visible surface metastases on organs like the lungs. Tissues can be fixed in formalin for subsequent histological analysis.
-
Visual Guides and Workflows
Tanomastat Mechanism of Action
Caption: Diagram of Tanomastat inhibiting Matrix Metalloproteinases (MMPs).
Standard In Vivo Experimental Workflow
Caption: Standard workflow for an in vivo efficacy study.
Troubleshooting Guide
Problem: Sub-optimal or no efficacy observed.
This decision tree provides a logical flow for troubleshooting poor experimental outcomes.
Caption: Troubleshooting decision tree for sub-optimal efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Tanomastat - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming (Rac)-Tanomastat off-target effects in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using (Rac)-Tanomastat in cell culture, with a focus on identifying and overcoming potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BAY 12-9566) is an orally bioavailable, non-peptidic biphenyl compound designed as a matrix metalloproteinase (MMP) inhibitor.[1][2] Its primary mechanism involves a zinc-binding carboxyl group that chelates the catalytic zinc ion within the active site of several MMPs.[1][3] By inhibiting these enzymes, Tanomastat prevents the degradation of the extracellular matrix (ECM), a key process in tumor invasion, angiogenesis, and metastasis.[2][4]
Q2: Which specific MMPs does Tanomastat inhibit?
Tanomastat is a broad-spectrum MMP inhibitor but shows differential potency against various MMPs. It is known to inhibit MMP-2, MMP-3, MMP-9, and MMP-13.[4][5][6] Notably, early clinical trials with other broad-spectrum MMP inhibitors that also targeted MMP-1 were associated with severe musculoskeletal toxicity; Tanomastat was developed to be more selective and does not significantly inhibit MMP-1.[5]
Q3: What are the known or potential off-target effects of Tanomastat?
While designed to target MMPs, Tanomastat's effects are not entirely specific. Researchers should be aware of two main types of off-target effects:
-
Lack of Selectivity within the MMP Family: Tanomastat inhibits multiple MMPs, which can be problematic as some MMPs may have protective or anti-tumorigenic roles.[6] This broad inhibition can lead to complex biological outcomes that are not solely due to the inhibition of a single pro-tumorigenic MMP.
-
Unrelated Molecular Targets: A recent study discovered a significant off-target effect of Tanomastat as a potent antiviral agent against human enteroviruses, including EV-A71.[7][8][9] The mechanism appears to involve binding to the viral capsid protein VP1 to impede viral dissociation and a separate inhibition of viral RNA replication.[7][9] This is a critical consideration for studies involving oncolytic viruses or virus-associated cancers.
Q4: What is a typical working concentration for Tanomastat in cell culture?
The optimal concentration is highly cell-type and assay-dependent. A dose-response experiment is always recommended. However, published studies provide a starting point:
-
Cytotoxicity: In Rhabdomyosarcoma (RD) cells, Tanomastat was found to be non-cytotoxic at concentrations up to 60 μM.[7]
-
Anti-invasive Activity: It inhibited endothelial cell matrix invasion with an IC50 of 840 nM.[1]
-
Antiviral Activity: Dose-dependent inhibition of enteroviruses was observed in the 1 μM to 50 μM range.[7]
Q5: How should I dissolve and store this compound?
According to supplier recommendations, Tanomastat should be dissolved in a solvent like DMSO to create a stock solution.[7] For storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) stability.[1]
Quantitative Data Summary
Table 1: Inhibitory Profile of this compound against MMPs
| Target | Inhibition Constant (Kᵢ) |
|---|---|
| MMP-2 | 11 nM[1] |
| MMP-3 | 143 nM[1] |
| MMP-9 | 301 nM[1] |
| MMP-13 | 1470 nM[1] |
Table 2: Exemplary Working Concentrations of Tanomastat in Cell Culture
| Cell Line/Model | Assay | Effective Concentration Range | Reference |
|---|---|---|---|
| Endothelial Cells | Matrix Invasion | IC₅₀ = 840 nM | [1] |
| Endothelial Cells | Tubule Formation | 15-100 µM (complete inhibition) | [1] |
| RD Cells | Cytotoxicity (MTT) | Non-cytotoxic up to 60 µM | [7] |
| RD Cells | Antiviral (EV-A71) | 1-50 µM |[7] |
Troubleshooting Guides
Problem 1: High cell toxicity observed at expected effective concentrations.
Q: I'm seeing significant cell death in my cultures when using Tanomastat at a concentration that should inhibit MMPs. What steps can I take to troubleshoot this?
A: Unexpected cytotoxicity can confound results. It is crucial to distinguish true MMP-inhibitory effects from general toxicity.
Caption: Workflow for diagnosing unexpected Tanomastat cytotoxicity.
Recommended Actions:
-
Verify Solvent Toxicity: Prepare a vehicle control with the highest concentration of DMSO used in your experiment. Most cell lines can tolerate DMSO up to 0.5% (v/v), but this should be confirmed.
-
Perform a Dose-Response Cytotoxicity Assay: Use an assay like MTT or CellTiter-Glo to determine the 50% cytotoxic concentration (CC50) of Tanomastat for your specific cell line. This will define the therapeutic window for your experiments.
-
Check Compound Integrity: Ensure your Tanomastat stock has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[1]
-
Consider Cell Line Differences: Some cell lines may be inherently more sensitive to Tanomastat. If the cytotoxic concentration is much lower than the required effective concentration, you may need to consider a different cell model.
Problem 2: No observable effect on cell invasion or migration.
Q: I'm not seeing the expected decrease in cell invasion or migration after treating with Tanomastat. Why is it not working?
A: The lack of an observable effect can stem from biological or technical reasons. The targeted process may not be dependent on the MMPs that Tanomastat inhibits.
Caption: Diagnostic workflow for lack of anti-invasive effect.
Recommended Actions:
-
Confirm MMP Expression and Activity: Do not assume your cell line expresses active MMP-2, -3, or -9. Use gelatin zymography to check for active MMP-2 and MMP-9 in conditioned media from your cells. Use Western Blot or qPCR to check for MMP-3 expression.
-
Optimize Tanomastat Concentration: Your initial concentration may be too low. Perform a dose-response experiment in your invasion assay, using concentrations up to the non-toxic limit determined previously.
-
Validate MMP-Dependence: The invasive phenotype of your cells might be driven by other proteases or mechanisms. Use a positive control inhibitor known to work in similar systems or, more definitively, use siRNA to knock down MMP-2 or MMP-9 and see if invasion is reduced. If siRNA has no effect, the process is likely MMP-independent.
Problem 3: Unexpected results in virus-related cancer models.
Q: I'm using Tanomastat in a model of virus-associated cancer or with an oncolytic virus, and my results are difficult to interpret. Could this be an off-target effect?
A: Yes. The recently discovered antiviral properties of Tanomastat are a major confounding factor in any research involving viruses.[7] The drug may be inhibiting viral replication or entry, independent of its effects on MMPs.
Caption: Conceptual diagram of Tanomastat's dual on-target and off-target actions.
Recommended Actions:
-
Dissect the Effects: Design experiments to separate the anti-MMP and antiviral effects.
-
Virus-Free Control: Can Tanomastat inhibit invasion of the cancer cells in the absence of the virus?
-
MMP-Independent Viral Assay: Can Tanomastat inhibit viral replication in a cell line that does not express the target MMPs? A viral plaque assay can quantify the reduction in infectious viral titers.[7]
-
-
Use a Different MMP Inhibitor: Compare the effects of Tanomastat with another MMP inhibitor that is not known to have antiviral properties. If both compounds produce the same result, the effect is more likely mediated by MMP inhibition.
-
Acknowledge the Dual Effect: In publications and interpretations, it is critical to acknowledge and discuss the potential for this antiviral off-target effect to contribute to your overall findings.
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to determine the cytotoxicity of Tanomastat.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10][11] Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Tanomastat in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the highest equivalent DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20-25 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus concentration to determine the CC50 value.
Protocol 2: Gelatin Zymography
This protocol is used to detect the activity of MMP-2 and MMP-9 in conditioned media.
Materials:
-
Serum-free culture medium
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-based buffer with CaCl₂ and ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Methodology:
-
Sample Collection: Culture cells in serum-free medium for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of the conditioned media to ensure equal loading.
-
Electrophoresis: Mix samples with non-reducing sample buffer (do not boil). Load equal amounts of protein onto the gelatin-containing polyacrylamide gel and run the electrophoresis.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow enzymes to renature.
-
Development: Incubate the gel in developing buffer overnight (16-24 hours) at 37°C. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain.
-
Analysis: Areas of gelatinase activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active MMP-9 (~92 kDa) and MMP-2 (~72 kDa).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tanomastat - Wikipedia [en.wikipedia.org]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of (Rac)-Tanomastat Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of (Rac)-Tanomastat.
Troubleshooting Guides
Initial Assessment: Determining the Biopharmaceutics Classification System (BCS) Category
The first step in troubleshooting poor bioavailability is to understand the physicochemical properties of your this compound drug substance. The Biopharmaceutics Classification System (BCS) is a fundamental framework.
| BCS Class | Solubility | Permeability | Primary Bioavailability Challenge | Recommended Formulation Approaches |
| Class I | High | High | Generally not an issue | Conventional immediate-release dosage forms |
| Class II | Low | High | Dissolution rate-limited absorption | Particle size reduction (micronization, nanocrystals), solid dispersions (amorphous solid dispersions), lipid-based formulations (SMEDDS, SNEDDS), cyclodextrin complexation.[1][2][3][4][5] |
| Class III | High | Low | Permeability-limited absorption | Permeation enhancers, prodrugs, bioadhesive systems |
| Class IV | Low | Low | Both dissolution and permeability are limiting | Combination of approaches for Class II and III, such as lipid-based formulations with permeation enhancers.[6][7][8][9][10] |
Issue: Low Dissolution Rate of this compound
If you observe a slow or incomplete dissolution of your this compound formulation, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the API | Characterize the solubility of your this compound sample at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. | Understanding the pH-dependent solubility profile will guide the selection of appropriate formulation strategies. |
| Drug substance is in a stable crystalline form | Attempt to formulate an amorphous solid dispersion by spray drying or hot-melt extrusion with a suitable polymer carrier (e.g., PVP, HPMC-AS). | Conversion to an amorphous state can significantly increase the aqueous solubility and dissolution rate. |
| Large particle size of the API | Employ particle size reduction techniques such as micronization or nanomilling. | Increased surface area of the drug particles leads to a faster dissolution rate. |
| Inadequate wetting of the drug substance | Incorporate a surfactant or a hydrophilic carrier into the formulation. | Improved wetting will facilitate the interaction of the drug with the dissolution medium. |
Issue: High Variability in In Vivo Pharmacokinetic Studies
High inter-subject variability in animal pharmacokinetic studies can be a significant hurdle.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food effects on drug absorption | Conduct fasted and fed state bioavailability studies to assess the impact of food. | Determine if the formulation should be administered with or without food to ensure consistent absorption. |
| Formulation instability in the GI tract | Evaluate the stability of the formulation in simulated gastric and intestinal fluids. | Identify any degradation of the drug or formulation, which may necessitate the use of enteric coatings or protective excipients. |
| Pre-systemic metabolism (first-pass effect) | Investigate the potential for first-pass metabolism in the gut wall or liver. | If significant, consider strategies to bypass first-pass metabolism, such as lymphatic transport using lipid-based formulations. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of Tanomastat. Tanomastat is a non-peptidic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, MMP-3, MMP-9, and MMP-13.[11][12][13] By inhibiting these enzymes, Tanomastat can prevent the degradation of the extracellular matrix, a process that is crucial for tumor invasion, metastasis, and angiogenesis in cancer.[12][13] More recently, it has also been investigated for its antiviral properties against enteroviruses.[14][15]
Q2: I have no information on the solubility of my this compound sample. Where do I start?
A2: Begin by conducting basic solubility experiments. Determine the equilibrium solubility in buffers at various physiological pH levels (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the stomach and intestines. This will help you classify your compound according to the BCS and select an appropriate formulation strategy from the table above.
Q3: What are the most common formulation strategies for poorly soluble drugs like Tanomastat is likely to be?
A3: For poorly soluble drugs (likely BCS Class II or IV), common and effective strategies include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to faster dissolution.[1][10]
-
Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous form by dispersing it in a polymer matrix can significantly enhance solubility and dissolution.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubilization of the drug in the gastrointestinal tract and may enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[5]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q4: How do I choose between different formulation strategies?
A4: The choice of formulation strategy depends on the specific properties of your this compound sample, the desired release profile, and the target dose. A decision tree can be a helpful tool. For example, if the drug has a high melting point, hot-melt extrusion for solid dispersions may not be suitable. If the dose is high, the amount of lipid required for a lipid-based formulation might be too large for a reasonably sized capsule.
Q5: What in vitro tests are essential during formulation development?
A5: Key in vitro tests include:
-
Dissolution Testing: This is critical to assess the rate and extent of drug release from the formulation under different conditions (e.g., different pH, media simulating fasted and fed states).
-
Stability Studies: Assess the physical and chemical stability of the formulation under accelerated conditions (e.g., high temperature and humidity) to predict its shelf life.
-
Solid-State Characterization: Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are important to determine the physical form of the drug (crystalline or amorphous) in the formulation.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a this compound Formulation
This protocol outlines a general procedure for assessing the dissolution of an oral solid dosage form of this compound.
Objective: To determine the in vitro release profile of this compound from a formulated dosage form.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Acetate buffer (pH 4.5) to simulate the upper small intestine.
-
Phosphate buffer (pH 6.8) to simulate the lower small intestine.
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Place one dosage unit (e.g., tablet or capsule) in the vessel.
-
Start the apparatus at a paddle speed of 50 or 75 RPM.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general outline for a pilot pharmacokinetic study of an oral this compound formulation in rats.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation after oral administration.
Animals: Male Sprague-Dawley rats (n=6 per group).
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters using appropriate software.
Visualizations
Caption: Tanomastat inhibits active MMPs, preventing ECM degradation and tumor metastasis.
Caption: Workflow for developing an oral formulation of a poorly soluble drug.
References
- 1. researchgate.net [researchgate.net]
- 2. ijddr.in [ijddr.in]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. agnopharma.com [agnopharma.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tanomastat - Wikipedia [en.wikipedia.org]
- 13. Facebook [cancer.gov]
- 14. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-Tanomastat Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to (Rac)-Tanomastat resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as BAY 12-9566, is a synthetic, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1][2][3] It functions by binding to the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[1] This inhibition prevents the degradation of the extracellular matrix (ECM), a crucial process for tumor invasion, metastasis, and angiogenesis.[2][3] Tanomastat has shown inhibitory activity against several MMPs, including MMP-2, MMP-3, and MMP-9.[1][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to MMP inhibitors like this compound can arise from several factors:
-
Upregulation of MMPs: Cancer cells may compensate for the inhibition of specific MMPs by overexpressing the same or different MMPs.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to promote survival, proliferation, and invasion, thus circumventing the effects of MMP inhibition. Key pathways implicated in chemoresistance include the PI3K/Akt, MAPK/ERK, and STAT3 signaling cascades.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of MMPs, their inhibitors (TIMPs), or other genes that contribute to a resistant phenotype.[4][5]
-
Tumor Microenvironment Influence: Stromal cells within the tumor microenvironment can secrete factors that promote cancer cell survival and resistance to therapy.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT or MTS assay.
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound in a previously sensitive cell line.
Possible Cause 1: Development of a resistant cell population.
-
Troubleshooting Steps:
-
Generate a resistant cell line: Culture the cancer cells in the continuous presence of gradually increasing concentrations of this compound over several weeks or months.[6][7][8]
-
Confirm resistance: Perform a cell viability assay (e.g., MTT assay) to compare the IC50 of the parental and the newly generated resistant cell line. A significant shift in the IC50 confirms resistance.
-
Investigate underlying mechanisms: Once resistance is confirmed, proceed with the experiments outlined in the subsequent troubleshooting sections to explore the specific resistance mechanisms.
-
Possible Cause 2: Alterations in MMP expression or activity.
-
Troubleshooting Steps:
-
Assess MMP activity: Use gelatin zymography to measure the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from both sensitive and resistant cells. An increase in the active forms of these MMPs in the resistant line could indicate a compensatory mechanism.
-
Quantify MMP protein levels: Perform a Western blot to compare the protein expression levels of various MMPs (e.g., MMP-2, MMP-9, MT1-MMP) in cell lysates from sensitive and resistant cells.
-
Analyze MMP gene expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of different MMPs to determine if the increased protein expression is due to transcriptional upregulation.
-
Issue 2: No change in MMP activity, but cells are still resistant to this compound.
Possible Cause: Activation of alternative signaling pathways.
-
Troubleshooting Steps:
-
Analyze key signaling proteins: Use Western blot to examine the phosphorylation status (as an indicator of activation) of key proteins in survival and proliferation pathways, such as Akt, ERK1/2, and STAT3, in both sensitive and resistant cells, with and without this compound treatment. Increased phosphorylation of these proteins in resistant cells would suggest the activation of bypass pathways.
-
Inhibit alternative pathways: Treat the resistant cells with a combination of this compound and a specific inhibitor of the identified activated pathway (e.g., a PI3K inhibitor, a MEK inhibitor, or a STAT3 inhibitor). A restoration of sensitivity to this compound would confirm the role of the bypass pathway in resistance.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 1.5 | 1 |
| Resistant Subclone 1 | 15.2 | 10.1 |
| Resistant Subclone 2 | 25.8 | 17.2 |
Table 2: Hypothetical MMP-9 Activity and Expression in Sensitive vs. Resistant Cells
| Cell Line | Relative MMP-9 Activity (Gelatin Zymography) | Relative MMP-9 Protein Expression (Western Blot) | Relative MMP-9 mRNA Expression (qRT-PCR) |
| Parental (Sensitive) | 1.0 | 1.0 | 1.0 |
| Resistant | 3.5 | 3.2 | 5.8 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using an MTT assay.
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC10-IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.[6]
-
Repeat and Monitor: Repeat the dose escalation every 2-3 passages, monitoring cell morphology and proliferation. If significant cell death occurs, maintain the cells at the previous concentration for a longer period.
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Validation of Resistance: Confirm the level of resistance by performing an MTT assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Sample Preparation:
-
Plate an equal number of sensitive and resistant cells.
-
When cells reach 70-80% confluency, wash them twice with serum-free medium.
-
Incubate the cells in serum-free medium for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
-
Gel Electrophoresis:
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove the SDS.[10]
-
Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 18-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
Quantify the band intensity using densitometry software.
-
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11][12][13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 4: Western Blot Analysis of Signaling Proteins
-
Sample Preparation:
-
Treat sensitive and resistant cells with or without this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, STAT3, or other proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: Mechanisms of resistance to this compound in cancer cells.
Caption: Workflow for studying this compound resistance.
Caption: Activation of bypass signaling pathways in Tanomastat resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic regulation of matrix metalloproteinases and their collagen substrates in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchhub.com [researchhub.com]
Technical Support Center: (Rac)-Tanomastat Preclinical Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of (Rac)-Tanomastat (also known as BAY 12-9566) in preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo and in vitro experiments with this compound.
Issue 1: Unexpectedly High In Vitro Cytotoxicity
-
Question: My in vitro assay shows significant cytotoxicity at concentrations expected to be non-toxic. What could be the cause?
-
Answer:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤0.1%). Run a vehicle control to assess solvent-specific effects.
-
Compound Stability: this compound may degrade under certain storage or experimental conditions. Ensure the compound is stored correctly and prepare fresh solutions for each experiment.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to MMP inhibitors. Consider testing a panel of cell lines to determine the most appropriate model for your study.
-
Off-Target Effects: At high concentrations, off-target effects can contribute to cytotoxicity. It is crucial to use the lowest effective concentration to minimize these effects.[1]
-
Issue 2: In Vivo Musculoskeletal Adverse Effects
-
Question: I am observing signs of joint pain, stiffness, or inflammation in my animal models treated with this compound. How can I manage this?
-
Answer:
-
Dose Reduction: Musculoskeletal toxicity is a known class effect of matrix metalloproteinase inhibitors and is often dose-dependent.[2][3] Consider reducing the dose to the lowest level that still provides the desired therapeutic effect.
-
Dosing Schedule Modification: Explore alternative dosing schedules, such as intermittent dosing, which may reduce the cumulative exposure and mitigate musculoskeletal side effects.
-
Careful Monitoring: Implement a scoring system to regularly assess the severity of musculoskeletal symptoms. This will help in making informed decisions about dose adjustments or study termination for humane reasons.
-
Histopathological Analysis: At the end of the study, perform a thorough histological examination of the joints and periarticular tissues to characterize the nature and extent of any pathological changes.
-
Issue 3: Signs of Hepatic or Renal Toxicity in Animal Models
-
Question: My preclinical study shows elevated liver enzymes (ALT, AST) or markers of renal dysfunction (BUN, creatinine) in animals treated with this compound. What are the recommended steps?
-
Answer:
-
Dose-Response Assessment: Determine if the observed hepatotoxicity or renal toxicity is dose-dependent. A clear dose-response relationship will help in identifying a potential No-Observed-Adverse-Effect-Level (NOAEL).
-
Toxicokinetic Analysis: Correlate the toxicological findings with the plasma concentrations of this compound and its metabolites. This can help to understand if the toxicity is related to high peak concentrations (Cmax) or sustained exposure (AUC).
-
Histopathology: Conduct a detailed histopathological evaluation of the liver and kidneys to identify the nature of the injury (e.g., necrosis, inflammation, degeneration).
-
Formulation Optimization: While specific data for this compound is limited, consider if the formulation vehicle could be contributing to the observed toxicity. Experimenting with alternative, well-tolerated vehicles may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the known preclinical toxicities of this compound?
A1: Based on available preclinical data, the primary toxicities associated with this compound (BAY 12-9566) are considered to be mild and include:
-
Hematologic Effects: Mild anemia and thrombocytopenia.[4][7]
-
Renal Toxicity: Mild renal toxicity has been reported in some animal studies.[4]
Q2: Is musculoskeletal toxicity a concern with this compound?
A2: Musculoskeletal syndrome (MSS), characterized by joint pain and stiffness, is a known class effect of broad-spectrum MMP inhibitors.[2][3] this compound was designed to be more selective, potentially to reduce this side effect. While some clinical data suggest that musculoskeletal toxic effects were not associated with BAY 12-9566, other sources indicate that as a carboxylate inhibitor, it may still produce MSS in humans, suggesting the effect could be dose-dependent or context-specific.[7][8] Researchers should therefore remain vigilant for signs of musculoskeletal toxicity in their preclinical models.
Q3: Are there any known strategies to reduce the toxicity of this compound in preclinical studies?
A3: While specific formulation strategies to reduce this compound toxicity are not well-documented, general principles for minimizing toxicity in preclinical drug development can be applied:
-
Dose Optimization: The most straightforward approach is to use the lowest effective dose.
-
Formulation Development: Although not specifically reported for reducing toxicity of Tanomastat, optimizing the formulation to improve solubility and bioavailability can sometimes allow for lower doses to be administered, thereby reducing the potential for toxicity.
-
Selective Targeting: The development of more selective MMP inhibitors like Tanomastat was itself a strategy to mitigate the off-target toxicities seen with broad-spectrum inhibitors.[9]
Q4: What is the mechanism behind MMP inhibitor-induced musculoskeletal toxicity?
A4: The exact mechanism is not fully elucidated, but it is thought to be related to the inhibition of MMPs involved in normal tissue remodeling within the joints and tendons. Inhibition of these MMPs may disrupt the balance of extracellular matrix degradation and synthesis, leading to inflammation and pain.[8]
Data Presentation
Table 1: Summary of Observed Toxicities of this compound (BAY 12-9566) in Preclinical and Clinical Studies
| Toxicity Type | Preclinical Findings (Animal Models) | Clinical Findings (Human Trials) | Severity |
| Hepatotoxicity | Elevation of transaminase levels.[4][5][6] | Minor elevations in liver function tests, of no clinical consequence.[7] | Mild |
| Hematologic | Mild depression of erythropoiesis (anemia).[10] | Mild thrombocytopenia (more pronounced with chemotherapy), Grade 3/4 anemia (5% vs. 1% placebo).[7][11][12] | Mild to Moderate |
| Renal Toxicity | Mild renal toxicity reported.[4] | Not reported as a significant toxicity. | Mild |
| Musculoskeletal | Conflicting reports; developed to avoid this, but may still occur as a class effect.[7][8] | Generally not associated with BAY 12-9566 in some reports, though it is a known class effect.[7][8] | Mild to Moderate (if present) |
| Gastrointestinal | Not a primary reported toxicity. | Nausea (26% vs. 13% placebo), Diarrhea (14% vs. 10% placebo).[11][12] | Mild |
| General | - | Fatigue (24% vs. 12% placebo), Rash (12% vs. 7% placebo).[11][12] | Mild |
Experimental Protocols
Protocol 1: Assessment of Musculoskeletal Toxicity in Rodents
-
Animal Model: Male Lewis rats are a suitable model as they have been shown to develop musculoskeletal side effects with other MMP inhibitors.[2]
-
Drug Administration: Administer this compound daily via oral gavage for a period of 28 days. Include a vehicle control group and at least three dose levels (low, medium, high).
-
Clinical Observations:
-
Conduct daily observations for clinical signs of toxicity, including changes in gait, posture, and reluctance to move.
-
Use a semi-quantitative scoring system to grade the severity of any observed abnormalities.
-
Measure paw volume twice weekly using a plethysmometer to quantify swelling.
-
-
Functional Assessment:
-
Perform a grip strength test at baseline and weekly throughout the study.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Euthanize animals and perform a gross necropsy.
-
Collect joints (e.g., ankles, knees) and fix in 10% neutral buffered formalin for histopathological examination. Tissues should be decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Protocol 2: Evaluation of Hepatic and Renal Toxicity in Mice
-
Animal Model: Use a standard mouse strain such as C57BL/6 or BALB/c.
-
Drug Administration: Administer this compound daily via oral gavage for 14 or 28 days. Include a vehicle control group and at least three dose levels.
-
In-life Monitoring:
-
Monitor body weight and food/water consumption twice weekly.
-
Perform daily clinical observations for any signs of toxicity.
-
-
Terminal Procedures:
-
At termination, collect blood via cardiac puncture for serum chemistry analysis, including ALT, AST, BUN, and creatinine.
-
Perform a complete necropsy and record organ weights (liver and kidneys).
-
Fix liver and kidney tissues in 10% neutral buffered formalin for histopathological processing and examination.
-
Mandatory Visualizations
Caption: Proposed pathway of MMP inhibitor-induced musculoskeletal toxicity.
Caption: General workflow for in vivo toxicity studies of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.eur.nl [pure.eur.nl]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. dupuytrens.org [dupuytrens.org]
- 9. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A phase III randomized trial of BAY 12-9566 (tanomastat) as maintenance therapy in patients with advanced ovarian cancer responsive to primary surgery and paclitaxel/platinum containing chemotherapy: a National Cancer Institute of Canada Clinical Trials Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of (Rac)-Tanomastat for Specific MMPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of (Rac)-Tanomastat for specific matrix metalloproteinases (MMPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general MMP inhibition profile?
This compound (also known as BAY 12-9566) is a non-peptidic, biphenyl-based matrix metalloproteinase inhibitor. It functions by chelating the zinc ion in the active site of MMPs through its carboxylate group. Its inhibitory profile is broad, but it shows some degree of selectivity. For instance, it has been reported to inhibit MMP-2, MMP-3, and MMP-9, while not inhibiting MMP-1, MMP-8, or MMP-13.[1]
Q2: Why is enhancing the selectivity of Tanomastat important?
Broad-spectrum MMP inhibitors have often failed in clinical trials due to off-target effects and the fact that some MMPs have protective roles in certain biological processes.[2] Enhancing the selectivity of Tanomastat for a specific MMP, for example, MMP-2 or MMP-9 which are often upregulated in cancer, would likely reduce side effects and improve therapeutic efficacy by targeting the specific enzyme driving the pathology.
Q3: What are the key structural features of Tanomastat that can be modified to enhance selectivity?
The biphenyl scaffold of Tanomastat is a key feature for modification. Structure-activity relationship (SAR) studies on related biphenyl compounds have shown that modifications to the biphenyl rings and the linker connecting them to the zinc-binding group can significantly impact selectivity.[3][4] Specifically, targeting the S1' pocket of MMPs, which shows greater variability among different MMPs compared to the conserved active site, is a promising strategy.
Q4: What experimental approaches can be used to screen for more selective Tanomastat analogs?
High-throughput screening using fluorescence resonance energy transfer (FRET)-based assays is a common and efficient method for initial screening of compound libraries.[5] For confirming the activity against specific gelatinases like MMP-2 and MMP-9, gelatin zymography is a well-established and sensitive technique.[6]
Troubleshooting Guides
Problem 1: Low potency or lack of inhibition in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify the stock solution concentration and perform serial dilutions accurately. Use a freshly prepared stock solution for each experiment. |
| Compound precipitation in assay buffer | Check the solubility of the Tanomastat analog in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects enzyme activity (typically <1%). |
| Inactive enzyme | Ensure that the MMP enzyme is properly activated according to the manufacturer's protocol (e.g., using APMA for pro-MMPs). Verify enzyme activity with a known inhibitor as a positive control. |
| Interference with assay components | Some compounds can interfere with the assay readout (e.g., fluorescence quenching in FRET assays). Run a control experiment without the enzyme to check for compound interference. |
Problem 2: Inconsistent results between different MMP inhibition assays.
| Possible Cause | Troubleshooting Step |
| Different assay principles | FRET assays measure the cleavage of a small peptide substrate, while zymography measures the degradation of a larger protein substrate (gelatin). Differences in substrate specificity of the MMPs can lead to varied results. It is important to use multiple orthogonal assays to confirm selectivity. |
| Substrate competition | In zymography, the inhibitor competes with a high concentration of gelatin. This might require higher inhibitor concentrations to observe an effect compared to a F-ET assay with a lower substrate concentration. |
| Non-specific binding | The compound might bind to other components in a complex assay system like cell-based assays, reducing its effective concentration. |
Problem 3: Difficulty in achieving high selectivity for the target MMP.
| Possible Cause | Troubleshooting Step |
| Targeting the conserved active site | The zinc-binding motif is highly conserved among MMPs. To achieve selectivity, focus on designing analogs that interact with less conserved regions, such as the S1' pocket or exosites.[2][3] |
| Insufficient structural diversity in the compound library | Synthesize or screen a wider range of Tanomastat analogs with diverse modifications on the biphenyl scaffold to explore a larger chemical space. |
| Lack of structural information | Utilize molecular modeling and docking studies to understand the binding mode of your inhibitors and to rationally design modifications that favor interaction with the target MMP over others. |
Data Presentation
Table 1: Inhibitory Activity (IC50 in nM) of Biphenyl-Substituted Lysine Derivatives Against MMP-2 and MMP-9
| Compound | R Group | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | Selectivity (MMP-9/MMP-2) |
| 3a | H | 3 | 350 | >116 |
| 3b | 4-Cl | 8 | 60,000 | >7500 |
| 3c | 4-F | 5 | 1,500 | 300 |
| 3d | 4-Me | 8,000 | 60,000 | 7.5 |
| 4a | H | 45 | 5,000 | >111 |
| 4b | 4-Cl | 350 | 600,000 | >1714 |
| 4c | 4-F | 150 | 35,000 | >233 |
| 4d | 4-Me | 350 | 600,000 | >1714 |
Data adapted from a study on biphenyl substituted lysine derivatives, which share a similar biphenyl core with Tanomastat, illustrating how substitutions on the biphenyl ring can significantly influence selectivity.[4]
Experimental Protocols
Protocol 1: FRET-Based MMP Inhibition Assay
This protocol is a general guideline for screening Tanomastat analogs for their inhibitory activity against a specific MMP using a fluorescence resonance energy transfer (FRET) peptide substrate.
Materials:
-
Purified, active MMP enzyme
-
FRET peptide substrate specific for the MMP of interest
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)
-
This compound or its analogs dissolved in DMSO
-
A known MMP inhibitor (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Add 50 µL of the diluted compounds or controls to the wells of the 96-well plate.
-
Add 25 µL of the diluted active MMP enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the FRET substrate to each well.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair in a kinetic mode for at least 30 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to assess the inhibitory effect of Tanomastat analogs on the gelatinolytic activity of MMP-2 and MMP-9.
Materials:
-
Conditioned media from cells expressing MMP-2 and MMP-9, or purified MMP enzymes
-
Tris-Glycine SDS-PAGE precast gels containing 0.1% gelatin
-
Sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Incubate the conditioned media or purified enzyme with various concentrations of the Tanomastat analog for 30 minutes at 37°C.
-
Mix the samples with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C. The developing buffer can contain the test compound to assess its direct inhibitory effect during gelatinolysis.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands of gelatin degradation appear against a blue background.
-
The areas of enzymatic activity will appear as clear bands. The intensity of the bands can be quantified using densitometry.
Visualizations
Caption: Workflow for enhancing Tanomastat selectivity.
Caption: Simplified MMP-9 signaling pathway and inhibition.
References
- 1. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in long-term treatment with (Rac)-Tanomastat
Welcome to the technical support center for (Rac)-Tanomastat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during long-term treatment studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a broad-spectrum, non-peptidic inhibitor of matrix metalloproteinases (MMPs). It primarily targets and inhibits the activity of MMP-2, MMP-3, MMP-9, and to a lesser extent, MMP-13. By inhibiting these enzymes, Tanomastat prevents the degradation of the extracellular matrix (ECM), a process crucial for tumor invasion, metastasis, and angiogenesis.[1] Its mechanism involves a zinc-binding carboxyl group that chelates the zinc ion in the active site of the MMPs.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2] It is soluble in DMSO up to 25 mg/mL with the aid of ultrasonication and warming.[2] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]
Q3: What is the expected stability of this compound in aqueous solutions and cell culture media?
Troubleshooting Guides
Problem 1: Diminished or Loss of Inhibitory Activity in Long-Term Cell Culture Experiments
Possible Causes:
-
Compound Degradation: this compound, like many small molecules, may degrade in aqueous cell culture media over time, especially at 37°C.
-
Development of Cellular Resistance: Prolonged exposure to a cytotoxic or cytostatic agent can lead to the selection and outgrowth of resistant cell populations.[3][4]
-
Metabolism of the Compound: Cells may metabolize Tanomastat into less active or inactive forms.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Action: Prepare fresh stock solutions of Tanomastat and compare their efficacy to older stock solutions in a short-term activity assay (e.g., a 24-hour MMP activity assay).
-
Rationale: This will help determine if the stock solution has degraded.
-
-
Optimize Media Refreshment Schedule:
-
Action: Increase the frequency of media changes with freshly diluted Tanomastat (e.g., every 24 hours).
-
Rationale: To maintain a consistent and effective concentration of the active compound throughout the experiment.
-
-
Assess for Development of Resistance:
-
Action: Compare the IC50 value of Tanomastat on your long-term treated cells with the parental, untreated cell line. An increase in the IC50 value suggests the development of resistance.
-
Rationale: To determine if the cells have adapted to the presence of the inhibitor.
-
Problem 2: Inconsistent or Unexpected Results in Cellular Assays
Possible Causes:
-
Off-Target Effects: As a broad-spectrum MMP inhibitor, Tanomastat may have off-target activities, inhibiting other metalloproteinases or even unrelated proteins like kinases, which can lead to unexpected phenotypic changes.[5][6]
-
Assay Interference: The biphenyl structure of Tanomastat may cause interference in certain assay formats, particularly those that are fluorescence-based.[7] This can include autofluorescence or quenching of the fluorescent signal.[8][9]
-
Cytotoxicity at High Concentrations: While primarily an MMP inhibitor, high concentrations of Tanomastat may induce cytotoxicity through mechanisms unrelated to MMP inhibition.
Troubleshooting Steps:
-
Validate On-Target Effect:
-
Action: Use a more specific inhibitor for the MMP of interest or use techniques like siRNA/shRNA to knockdown the target MMP to confirm that the observed phenotype is indeed due to the inhibition of that specific MMP.
-
Rationale: To differentiate between on-target and off-target effects.
-
-
Control for Assay Interference:
-
Action: Run parallel control experiments in cell-free systems to assess for any direct interaction of Tanomastat with your assay reagents (e.g., fluorescent dyes).
-
Rationale: To identify and correct for potential assay artifacts.[10]
-
-
Determine the Therapeutic Window:
-
Action: Perform a detailed dose-response curve to identify the concentration range where Tanomastat inhibits MMP activity without causing significant cytotoxicity.
-
Rationale: To ensure that the observed effects are due to MMP inhibition and not general toxicity.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against various MMPs
| MMP Target | Ki (nM) |
| MMP-2 | 11 |
| MMP-3 | 143 |
| MMP-9 | 301 |
| MMP-13 | 1470 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Generation of Tanomastat-Resistant Cell Lines
This protocol is a general method for developing drug-resistant cell lines and can be adapted for this compound.[3][11][12][13]
Materials:
-
Parental cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for IC50 determination
Methodology:
-
Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of Tanomastat using a standard cell viability assay (e.g., MTT or CellTiter-Glo®) after 72 hours of treatment.
-
Initial Chronic Exposure: Begin by continuously exposing the parental cells to Tanomastat at a concentration of approximately 1/10th of the determined IC50.
-
Dose Escalation: Once the cells resume a normal growth rate (comparable to the parental line in the absence of the drug), double the concentration of Tanomastat in the culture medium.
-
Iterative Selection: Repeat the dose escalation step, allowing the cells to adapt and recover their growth rate at each new concentration. This process can take several months.
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of Tanomastat (e.g., 10-fold or more of the initial IC50), perform the following characterizations:
-
Determine the new IC50 of the resistant line and compare it to the parental line to calculate the resistance index (RI = IC50 resistant / IC50 parental).
-
Assess the stability of the resistant phenotype by culturing the cells in the absence of Tanomastat for several passages and then re-determining the IC50.
-
Investigate the molecular mechanisms of resistance (e.g., expression of drug efflux pumps, mutations in the target MMPs, activation of bypass signaling pathways).
-
Protocol 2: In Vitro MMP Cleavage Assay
This protocol allows for the assessment of MMP activity and the inhibitory effect of Tanomastat on the degradation of a specific substrate.[14]
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-2 or MMP-9)
-
MMP substrate (e.g., gelatin, collagen, or a fluorogenic peptide substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, pH 7.5)
-
Detection reagents (e.g., Coomassie blue for gelatin zymography, or a fluorescence plate reader for fluorogenic substrates)
Methodology:
-
Prepare Tanomastat dilutions: Prepare a series of dilutions of Tanomastat in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the recombinant MMP enzyme with the different concentrations of Tanomastat for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate Reaction: Add the MMP substrate to each well to initiate the cleavage reaction.
-
Incubation: Incubate the plate at 37°C for a duration that allows for measurable substrate degradation in the no-inhibitor control (this may range from 1 to 24 hours depending on the enzyme and substrate).
-
Detection and Analysis:
-
For Gelatin Zymography: Run the reaction products on a gelatin-containing SDS-PAGE gel. After electrophoresis, incubate the gel in a developing buffer to allow for gelatin degradation by the active MMPs. Stain the gel with Coomassie blue. Areas of MMP activity will appear as clear bands against a blue background. The intensity of the bands will be inversely proportional to the concentration of Tanomastat.
-
For Fluorogenic Substrates: Measure the fluorescence signal using a fluorescence plate reader. The signal will be proportional to the amount of substrate cleavage.
-
-
Data Analysis: Plot the MMP activity (or percentage of inhibition) against the concentration of Tanomastat to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting MMP-mediated ECM degradation.
Caption: Workflow for generating Tanomastat-resistant cell lines.
References
- 1. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New strategies for targeting matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 8. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (Rac)-Tanomastat and Marimastat: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitors (Rac)-Tanomastat and Marimastat. This analysis is supported by experimental data on their inhibitory profiles and includes detailed methodologies for key experiments.
This compound and Marimastat are both broad-spectrum inhibitors of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis. Consequently, MMP inhibitors have been a significant focus of anti-cancer drug development. While both this compound and Marimastat have undergone clinical investigation, they possess distinct chemical structures and inhibitory profiles.
Mechanism of Action
Both this compound and Marimastat function by chelating the essential zinc ion within the active site of MMPs, thereby preventing the enzymes from binding to and cleaving their natural substrates. Marimastat is a peptidomimetic, hydroxamate-based inhibitor, a class known for its potent zinc-binding capabilities. In contrast, this compound is a non-peptidic, biphenyl-based inhibitor that utilizes a carboxylate group for zinc chelation.
Below is a diagram illustrating the general mechanism of MMP inhibition by these compounds.
Caption: General mechanism of MMP inhibition.
Comparative Inhibitory Profile
The following table summarizes the inhibitory potency of this compound and Marimastat against various MMPs, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. Lower values indicate greater potency.
| MMP Target | This compound (Ki in nM) | Marimastat (IC50 in nM) |
| MMP-1 (Collagenase-1) | - | 5[1] |
| MMP-2 (Gelatinase-A) | 11 | 6[1] |
| MMP-3 (Stromelysin-1) | 143 | 230[2] |
| MMP-7 (Matrilysin) | - | 13[1] |
| MMP-9 (Gelatinase-B) | 301 | 3[1] |
| MMP-13 (Collagenase-3) | 1470 | - |
| MMP-14 (MT1-MMP) | - | 9[1] |
Note: Direct comparison of Ki and IC50 values should be made with caution as they are determined under different experimental conditions. Data is compiled from multiple sources as cited.
Downstream Effects of MMP Inhibition on Tumor Progression
The inhibition of MMPs by agents like this compound and Marimastat impacts several key processes involved in cancer progression, most notably angiogenesis (the formation of new blood vessels) and cell migration, which is a prerequisite for invasion and metastasis. By preventing the degradation of the ECM, these inhibitors can block the pathways that allow tumor cells to invade surrounding tissues and metastasize to distant organs. Furthermore, MMPs are known to release pro-angiogenic factors sequestered in the ECM; their inhibition can thus stifle tumor-associated neovascularization.[3]
The diagram below illustrates the downstream signaling effects of MMP inhibition.
Caption: Downstream effects of MMP inhibition.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This protocol is a general guideline for determining the inhibitory activity of compounds like this compound and Marimastat against a specific MMP using a fluorogenic substrate. This type of assay relies on the principle of fluorescence resonance energy transfer (FRET).[4][5] The substrate is a peptide containing a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by an active MMP, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitors (this compound, Marimastat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader with appropriate excitation and emission filters (e.g., Ex/Em = 328/393 nm for Mca/Dpa)
Procedure:
-
Enzyme Activation: If the MMP is in its pro-enzyme (zymogen) form, it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (APMA).
-
Preparation of Reagents:
-
Prepare a stock solution of the MMP enzyme in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for the specific MMP.
-
Prepare a serial dilution of the test inhibitors in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or solvent control)
-
MMP enzyme solution
-
-
Include control wells:
-
No enzyme control: Assay buffer, substrate, and solvent (to measure background fluorescence).
-
No inhibitor control (100% activity): Assay buffer, MMP enzyme, substrate, and solvent.
-
-
-
Incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from all readings.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
If determining the Ki, the assay should be performed with varying substrate concentrations to generate Michaelis-Menten plots and subsequently a Lineweaver-Burk or other suitable plot to determine the mode of inhibition and the Ki value.
-
This guide provides a foundational comparison of this compound and Marimastat for research and drug development purposes. The provided data and protocols offer a starting point for further investigation into the therapeutic potential of these and other MMP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of (Rac)-Tanomastat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-metastatic effects of (Rac)-Tanomastat, a matrix metalloproteinase (MMP) inhibitor. It offers a comparative analysis with alternative anti-metastatic agents, detailed experimental protocols, and quantitative data to aid in the design and interpretation of preclinical studies. While extensive preclinical data for some modern anti-metastatic agents are readily available, specific quantitative data for this compound in key anti-metastatic assays are less prevalent in publicly accessible literature, reflecting a common challenge with older drug candidates that faced setbacks in clinical trials.
Executive Summary
Metastasis remains the primary driver of cancer-related mortality. The development of effective anti-metastatic agents is a critical goal in oncology research. This compound, a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), was developed to target the enzymatic degradation of the extracellular matrix, a crucial step in tumor invasion and metastasis. Despite promising preclinical rationale, Tanomastat, like many other MMP inhibitors, failed to demonstrate significant efficacy in late-stage clinical trials. This guide revisits the preclinical validation of such compounds and provides a comparative perspective with newer classes of anti-metastatic agents, such as Rac/Cdc42 inhibitors.
Comparative Analysis of Anti-Metastatic Agents
The following tables summarize the available quantitative data for this compound and comparator Rac/Cdc42 inhibitors. It is important to note the scarcity of direct, quantitative preclinical data for this compound's efficacy in cell-based invasion and migration assays. The provided data for a similar selective MMP inhibitor, SD-7300, offers a potential proxy for the expected anti-metastatic efficacy of this class of compounds.
Table 1: In Vitro Efficacy of Anti-Metastatic Agents
| Compound | Target(s) | Assay | Cell Line | IC50 / Efficacy |
| This compound | MMP-2, -3, -9, -13[1] | Enzyme Inhibition | - | MMP-2 (Ki: >3.33 µM), MMP-3 (Ki: >4.50 µM), MMP-9, MMP-13 (Ki: 4.31 µM)[1] |
| SD-7300 | MMP-2, -9, -13 | In vivo MMP Activity | 4T1 Mammary Carcinoma | 70-80% inhibition of tumor-associated MMP activity[1] |
| EHop-016 | Rac, Cdc42 | Rac Activation | Metastatic Breast Cancer Cells | ~1 µM[1] |
| MBQ-167 | Rac, Cdc42 | Rac1 Activation | MDA-MB-231 (TNBC) | 103 nM[1] |
| MBQ-167 | Rac, Cdc42 | Cdc42 Activation | MDA-MB-231 (TNBC) | 78 nM[1] |
Table 2: In Vivo Efficacy of Anti-Metastatic Agents
| Compound | Model | Cancer Type | Dosing | Primary Endpoint | Result |
| SD-7300 | Spontaneous Metastasis (Mouse) | 4T1 Mammary Carcinoma | Oral, presurgical | Lung Metastasis | 50-60% reduction in metastasis number and burden[1] |
| EHop-016 | Mammary Fat Pad Xenograft (Mouse) | HER2+ Breast Cancer | 25 mg/kg BW | Tumor Growth & Metastasis | Reduced mammary tumor growth, angiogenesis, and metastasis |
| MBQ-167 | Mammary Fat Pad Xenograft (Mouse) | Triple-Negative Breast Cancer | 1 mg/kg BW | Tumor Growth | ~90% inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the validation of anti-metastatic compounds.
In Vitro Assays
1. Boyden Chamber Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
-
Materials:
-
Boyden chambers (transwell inserts with 8.0 µm pore size polycarbonate membrane)
-
Matrigel basement membrane matrix
-
Cancer cell line of interest
-
Serum-free culture medium
-
Culture medium with chemoattractant (e.g., 10% FBS)
-
This compound or other test compounds
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
-
-
Procedure:
-
Coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Starve cancer cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing the test compound at various concentrations.
-
Add the cell suspension to the upper chamber of the Boyden apparatus.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for a period that allows for cell invasion (typically 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to determine the extent of invasion.
-
Compare the number of invading cells in the treated groups to the vehicle control.
-
2. Wound Healing (Scratch) Migration Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
-
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Culture medium
-
This compound or other test compounds
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at various concentrations.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the wound at different points for each time point and treatment condition.
-
Calculate the rate of wound closure as the percentage of the initial wound area that has been repopulated by migrating cells.
-
Compare the migration rates in the treated groups to the vehicle control.
-
In Vivo Model
Spontaneous Metastasis Mouse Model
This model recapitulates the entire metastatic cascade, from primary tumor growth to the formation of distant metastases.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Metastatic cancer cell line (e.g., 4T1 murine breast cancer cells)
-
This compound or other test compounds formulated for in vivo administration
-
Calipers for tumor measurement
-
Surgical tools for tumor resection
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
Histology equipment
-
-
Procedure:
-
Inject a suspension of cancer cells into the mammary fat pad (for breast cancer models) or subcutaneously in the flank of the mice.
-
Monitor the growth of the primary tumor using calipers or bioluminescence imaging.
-
Once the primary tumors reach a predetermined size, begin treatment with the test compound or vehicle control.
-
Optionally, surgically resect the primary tumor after a period of treatment to allow for the development of metastases from circulating tumor cells.
-
Continue treatment for a defined period.
-
At the end of the study, euthanize the mice and harvest organs known to be sites of metastasis for the specific cancer model (e.g., lungs, liver, bone).
-
Quantify the metastatic burden by counting the number of visible surface metastases or by histological analysis of tissue sections.
-
For luciferase-tagged cells, metastatic burden can be quantified non-invasively throughout the experiment using bioluminescence imaging.
-
Compare the metastatic burden in the treated group to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway of this compound and the workflow of a typical in vivo anti-metastatic drug validation study.
References
(Rac)-Tanomastat's Antiviral Activity: A Comparative Analysis
(Rac)-Tanomastat, a matrix metalloproteinase (MMP) inhibitor initially developed for cancer therapy, has demonstrated significant broad-spectrum antiviral activity against human enteroviruses. This guide provides a comparative analysis of Tanomastat's antiviral efficacy against other relevant antiviral agents, supported by experimental data and detailed methodologies.
Comparative Antiviral Activity
Recent studies have established that this compound exerts a dose-dependent inhibitory effect on the replication of a wide range of human enteroviruses, including Enterovirus A71 (EV-A71), Coxsackieviruses, and Echoviruses.[1][2][3] Its mechanism of action is multi-targeted, primarily disrupting the early stages of the viral replication cycle by impeding viral capsid dissociation and inhibiting viral RNA replication.[1][2][3] Notably, this antiviral activity appears to be independent of its MMP-9 inhibitory function.[3]
For a comprehensive comparison, the antiviral activity of Tanomastat is presented alongside other known anti-enterovirus agents, Pleconaril and Ribavirin. Pleconaril is a well-characterized capsid-binding inhibitor that targets the hydrophobic pocket of the VP1 capsid protein, preventing viral uncoating.[4][5][6] Ribavirin is a broad-spectrum antiviral nucleoside analog that interferes with viral RNA synthesis.[7][8][9]
Table 1: In Vitro Antiviral Activity of Tanomastat against various Enterovirus Strains
| Enterovirus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| EV-A71 | RD | 18.12 | 81.39 | 4.49 | [2] |
| Coxsackievirus A16 | RD | 4.285 | >100 | >23.3 | [2] |
| Coxsackievirus B3 | RD | 9.27 | >100 | >10.8 | [2] |
| Echovirus 7 | RD | 1.888 | >100 | >53.0 | [2] |
| Enterovirus D68 | RD | 0.3843 | 81.39 | 211.8 | [2] |
IC50 (50% inhibitory concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration): The concentration of the drug that causes 50% reduction in cell viability. SI (Selectivity Index): The ratio of CC50 to IC50, indicating the therapeutic window of the drug.
Table 2: Comparative In Vitro Antiviral Activity of Pleconaril and Ribavirin
| Antiviral Agent | Enterovirus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Pleconaril | Enteroviruses (various) | Various | 0.001 - 1.05 | 12.5 - >100 | >11.9 | [10][11] |
| Pleconaril | EV-D68 | RD | 0.058 | >100 | >1724 | [12] |
| Ribavirin | EV-A71 | RD | 65 µg/mL (~266 µM) | Not specified | Not specified | [7][8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including specific virus strains, cell lines, and assay methodologies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antiviral activity.
Cell Viability and Cytotoxicity Assay
This assay determines the concentration of the drug that is toxic to the host cells.
-
Cell Culture: Human Rhabdomyosarcoma (RD) cells are seeded in 96-well plates and incubated until they form a monolayer.
-
Drug Treatment: The cells are treated with serial dilutions of the test compound (e.g., Tanomastat) and incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
-
Cell Infection: A confluent monolayer of host cells (e.g., RD cells) in 6-well plates is infected with a known titer of the virus for 1 hour.
-
Drug Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a solidifying agent (e.g., agarose).
-
Plaque Visualization: The plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques at each drug concentration is counted, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the antiviral compound.
-
Cell Infection and Treatment: Host cells are infected with the virus and treated with different concentrations of the test compound as described in the plaque reduction assay.
-
Virus Harvesting: After incubation for a defined period (e.g., 24-48 hours), the supernatant containing the progeny virus is harvested.
-
Virus Titeration: The harvested virus is serially diluted and used to infect fresh cell monolayers to determine the viral titer, typically by a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: The viral titers in the presence of the drug are compared to the untreated control, and the IC50 is determined as the concentration that reduces the virus yield by 50%.
Visualizing the Mechanisms
Enterovirus Replication Cycle and Host Factor Interaction
The following diagram illustrates the key stages of the enterovirus replication cycle and highlights the interaction with host cellular factors.
References
- 1. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of human enterovirus 71 in complex with a capsid-binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ribavirin Reduces Mortality in Enterovirus 71–Infected Mice by Decreasing Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribavirin reduces mortality in enterovirus 71-infected mice by decreasing viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Efficacy of an isoxazole-3-carboxamide analog of pleconaril in mouse models of Enterovirus-D68 and Coxsackie B5 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of (Rac)-Tanomastat and Batimastat in breast cancer models
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of breast cancer therapeutics, matrix metalloproteinase (MMP) inhibitors have been a subject of intense investigation due to their potential to thwart tumor invasion and metastasis. Among these, (Rac)-Tanomastat and Batimastat have emerged as significant compounds. This guide provides a detailed, data-driven comparison of their performance in preclinical breast cancer models, offering valuable insights for researchers, scientists, and professionals in drug development.
At a Glance: Key Performance Indicators
| Feature | This compound | Batimastat |
| MMP Inhibition Profile | More selective, potent against MMP-2, -3, -9, -13 | Broad-spectrum inhibitor of MMP-1, -2, -3, -7, -9 |
| In Vitro Efficacy | Inhibits endothelial cell invasion | Reduces collagenase activity in breast cancer cells |
| In Vivo Efficacy | Inhibits tumor regrowth and lung metastasis in an orthotopic breast cancer model | Inhibits tumor regrowth and lung metastasis in MDA-MB-435 and MDA-MB-231 xenograft models |
| Clinical Trial Insights | Poorer survival rates observed in some non-breast cancer clinical trials compared to placebo | Did not show significant efficacy in advanced cancer clinical trials |
In-Depth Analysis: Preclinical Performance
MMP Inhibition Profile
The efficacy of MMP inhibitors is intrinsically linked to their specificity and potency against various MMPs, which play diverse roles in cancer progression.
| MMP Target | This compound (Kᵢ, nM) | Batimastat (IC₅₀, nM) |
| MMP-1 (Collagenase-1) | - | 3[1][2][3] |
| MMP-2 (Gelatinase-A) | 11[1][2][4] | 4[1][2][3] |
| MMP-3 (Stromelysin-1) | 143[1][2][4] | 20[1][3] |
| MMP-7 (Matrilysin) | - | 6[1][3] |
| MMP-9 (Gelatinase-B) | 301[1][2][4] | 4[1][3] |
| MMP-13 (Collagenase-3) | 1470[1][2][4] | - |
| Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate greater potency. Data for this compound is presented as Kᵢ, while data for Batimastat is presented as IC₅₀, as found in the cited literature. |
In Vitro Studies
In vitro assays provide fundamental insights into the direct effects of these inhibitors on cancer cells and related processes.
| Assay | Cell Line | This compound Results | Batimastat Results |
| Endothelial Cell Invasion | - | IC₅₀ = 840 nM for prevention of matrix invasion[2][4] | - |
| Cell Viability | MDA-MB-435 | - | No significant effect on cell viability at concentrations up to 10.0 µM[1] |
| Collagenase Activity (Gelatin Zymography) | MDA-MB-435 | - | Reduced activity of 72-kd and 92-kd collagenases[1] |
| Bone Resorption | MDA-MB-231 | - | Inhibited formation of resorption pits in cortical bone at ≤ 20 µM[5] |
In Vivo Studies
Animal models are crucial for evaluating the systemic effects of MMP inhibitors on tumor growth and metastasis.
| Animal Model | Breast Cancer Cell Line | Treatment Details | This compound: Key Findings | Batimastat: Key Findings |
| Orthotopic Model | Not Specified | 100 mg/kg, p.o. daily for 7 weeks | Inhibited local tumor regrowth by 58% and the number and volume of lung metastases by 57% and 88%, respectively[1][4] | - |
| Mammary Fat Pad Xenograft (Adjuvant Therapy) | MDA-MB-435 | 30 mg/kg, i.p. daily after primary tumor resection | - | Significantly inhibited local-regional tumor regrowth (P=0.035) and reduced the incidence (P<0.05), number (P=0.0001), and total volume (P=0.0001) of lung metastases[1] |
| Mammary Fat Pad Xenograft (Solid Tumor) | MDA435/LCC6 | 50 mg/kg, i.p. | - | Statistically significant decrease in tumor size[6] |
| Arterial Injection (Bone Metastasis) | MDA-MB-231 | 30 mg/kg, i.p. | - | 8-fold decrease in tumor volume, 35% inhibition of osteolysis, and 65% inhibition of bone marrow replacement by tumor[5] |
Mechanism of Action: Targeting the Tumor Microenvironment
Both this compound and Batimastat function by inhibiting matrix metalloproteinases, key enzymes that degrade the extracellular matrix (ECM). This degradation is a critical step in tumor invasion, metastasis, and angiogenesis.
Caption: Signaling pathway of MMPs in cancer metastasis and the inhibitory action of this compound and Batimastat.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.
In Vitro Gelatin Zymography
Objective: To assess the effect of MMP inhibitors on the activity of gelatinases (e.g., MMP-2 and MMP-9) secreted by breast cancer cells.
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-435) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Batimastat (e.g., 0.2-2.0 µM) for 1 to 3 days.
-
Sample Preparation: The conditioned media from the cell cultures is collected and concentrated.
-
Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation: The gel is washed in a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is incubated in a buffer containing calcium and zinc ions, which are necessary for MMP activity, allowing the gelatinases to digest the gelatin in the gel.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by active MMPs appear as clear bands against a blue background.
In Vivo Xenograft Model for Tumor Growth and Metastasis
Objective: To evaluate the efficacy of MMP inhibitors in reducing primary tumor growth and metastasis in an animal model.
-
Cell Implantation: Human breast cancer cells (e.g., 1x10⁶ MDA-MB-435 cells) are injected into the mammary fat pad of athymic nude mice.
-
Tumor Growth: Primary tumors are allowed to grow to a palpable size.
-
Treatment Regimen:
-
Adjuvant Therapy (Batimastat): Primary tumors are surgically resected. Mice then receive daily intraperitoneal (i.p.) injections of Batimastat (30 mg/kg) or a vehicle control.
-
Solid Tumor Growth (Batimastat): Mice with established tumors receive i.p. injections of Batimastat (50 mg/kg).
-
Orthotopic Model (this compound): Mice with established tumors receive daily oral (p.o.) administration of this compound (100 mg/kg).
-
-
Monitoring: Tumor volume is measured regularly.
-
Metastasis Assessment: At the end of the study, mice are euthanized, and lungs and other organs are collected to quantify the number and volume of metastatic nodules.
Caption: A typical experimental workflow for evaluating MMP inhibitors in a breast cancer xenograft model.
Concluding Remarks
Both this compound and Batimastat have demonstrated anti-tumor and anti-metastatic effects in preclinical breast cancer models by inhibiting MMPs. Batimastat, a broad-spectrum inhibitor, has shown efficacy in various xenograft models. This compound appears to be a more selective inhibitor, with potent activity against MMP-2.
However, the clinical translation of MMP inhibitors has been challenging. Early clinical trials with broad-spectrum inhibitors like Batimastat in patients with advanced cancers did not show significant efficacy. Furthermore, trials with the more specific inhibitor, Tanomastat, in other cancer types, reported poorer survival outcomes compared to placebo[4]. These findings underscore the complexity of targeting MMPs in cancer therapy and highlight the need for more selective inhibitors and better patient stratification strategies. This comparative guide serves as a valuable resource for researchers to build upon past findings and navigate the future development of MMP inhibitors for breast cancer treatment.
References
- 1. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Prevention of Metastasis in a 4T1 Murine Breast Cancer Model by Doxorubicin Carried by Folate Conjugated pH Sensitive Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Tanomastat in Combination with Chemotherapy: A Comparative Guide
(Rac)-Tanomastat , also known as BAY 12-9566, is a synthetic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, MMP-3, and MMP-9.[1] These enzymes play a crucial role in the degradation of the extracellular matrix, a process integral to tumor invasion, metastasis, and angiogenesis.[1] By inhibiting these MMPs, this compound was developed with the therapeutic intent of halting tumor progression. This guide provides a comprehensive comparison of the efficacy of this compound when used in combination with standard chemotherapy regimens, based on available clinical trial data.
Preclinical Evaluation
Preclinical studies on this compound as a monotherapy demonstrated its potential as an anti-cancer agent. In various animal models, it has been shown to inhibit tumor growth, reduce angiogenesis, and prevent the formation of lung metastases in human tumor xenografts, including breast and colon carcinoma cell lines.[2] However, a thorough review of publicly available scientific literature reveals a notable absence of preclinical studies specifically evaluating the synergistic or additive effects of this compound in direct combination with cytotoxic chemotherapy agents. The following sections, therefore, focus on the clinical evaluation of this combination therapy.
Clinical Efficacy in Ovarian Cancer
A significant Phase III randomized controlled trial (NCIC CTG OV.12) evaluated the efficacy of this compound as maintenance therapy in patients with advanced ovarian cancer who had responded to initial surgery and platinum-paclitaxel-based chemotherapy.
Experimental Protocol: NCIC CTG OV.12
Patients with Stage III or IV ovarian carcinoma with a complete or partial response to 6-9 cycles of platinum/paclitaxel-containing chemotherapy were randomized to receive either this compound (800 mg orally, twice daily) or a placebo. The primary endpoint was Progression-Free Survival (PFS), with Overall Survival (OS) as a key secondary endpoint.
Quantitative Data: NCIC CTG OV.12
The trial was terminated prematurely after enrolling 243 patients due to findings from other trials. The final analysis showed no statistically significant difference in efficacy between the this compound and placebo arms.[3]
| Endpoint | This compound (n=122) | Placebo (n=121) | p-value |
| Median Progression-Free Survival | 10.4 months | 9.2 months | 0.67 |
| Median Overall Survival | Not reached | Not reached | 0.53 |
Clinical Efficacy in Pancreatic Cancer
Another pivotal Phase III trial (NCIC CTG PA.1) was conducted to compare the efficacy of this compound with gemcitabine in patients with advanced or metastatic pancreatic adenocarcinoma who had not received prior chemotherapy.[4][5]
Experimental Protocol: NCIC CTG PA.1
Patients were randomized to receive either this compound (800 mg orally, twice daily) or gemcitabine (1,000 mg/m² intravenously weekly for 7 of 8 weeks, then weekly for 3 of 4 weeks). The primary endpoint was overall survival.[4][5]
Quantitative Data: NCIC CTG PA.1
This study was also terminated early after an interim analysis of 277 patients revealed a significantly worse survival outcome in the this compound arm compared to the gemcitabine arm.[4][5]
| Endpoint | This compound (n=138) | Gemcitabine (n=139) | p-value |
| Median Overall Survival | 3.74 months | 6.59 months | <0.001 |
| Median Progression-Free Survival | 1.68 months | 3.5 months | <0.001 |
Mechanism of Action of this compound
This compound functions by inhibiting the activity of matrix metalloproteinases, which are key to several processes in cancer progression.
Conclusion
Based on the available Phase III clinical trial data, this compound in combination with chemotherapy did not demonstrate a survival benefit in patients with advanced ovarian or pancreatic cancer. In the ovarian cancer study, it showed no improvement over placebo as a maintenance therapy.[3] More strikingly, in the pancreatic cancer trial, it was significantly inferior to gemcitabine monotherapy.[4][5] The lack of available preclinical data on the combination of this compound with chemotherapy makes it difficult to assess any potential synergistic effects that were not realized in the clinical setting. These findings contributed to the general discontinuation of the clinical development of broad-spectrum MMP inhibitors for cancer therapy.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Comparison of gemcitabine versus the matrix metalloproteinase inhibitor BAY 12-9566 in patients with advanced or metastatic adenocarcinoma of the pancreas: a phase III trial of the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Specific MMPs Inhibited by (Rac)-Tanomastat: A Comparative Guide
For researchers and professionals in drug development, understanding the specific interactions between inhibitors and their target enzymes is paramount. This guide provides a comprehensive comparison of (Rac)-Tanomastat with other notable matrix metalloproteinase (MMP) inhibitors. By presenting experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to clarify the role of specific MMPs inhibited by these compounds.
Performance Comparison of MMP Inhibitors
This compound is a broad-spectrum, non-peptidic MMP inhibitor. Its inhibitory profile, along with those of other well-characterized MMP inhibitors such as Marimastat, Batimastat, Prinomastat, and Rebimastat, is crucial for dissecting the specific functions of different MMPs in pathological processes. The following tables summarize the available quantitative data on the inhibitory activity (Ki and IC50 values) of these compounds against a panel of MMPs. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound (Ki, nM) | Data not available | 11 | 143 | Data not available | Data not available | 301 | 1470 | Data not available |
| Marimastat (IC50, nM) | 5[1] | 6[1] | Data not available | 13[1] | Data not available | 3[1] | Data not available | 9[1] |
| Batimastat (IC50, nM) | 3 | 4 | 20 | 6 | Data not available | 4 | Data not available | Data not available |
| Prinomastat (Ki, nM) | 8.3[2] | 0.05[2] | 0.33[2] | Data not available | Data not available | 0.26[2] | 0.33[2] | 0.33[2] |
| Rebimastat (Potency) | nM potency | nM potency | Data not available | nM potency | Data not available | nM potency | Data not available | nM potency[3] |
Note: "Data not available" indicates that specific Ki or IC50 values were not found in the searched literature for that particular MMP-inhibitor pair. Potency for Rebimastat is described as being in the nanomolar range without specific values provided in the search results.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is critical for its interpretation and for designing future experiments. Below is a consolidated, step-by-step protocol for a typical fluorometric MMP inhibition assay.
Fluorometric MMP Inhibition Assay Protocol
This protocol outlines the measurement of MMP inhibitory activity using a fluorogenic substrate. The principle lies in the cleavage of a quenched fluorogenic peptide by an active MMP, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Active MMP enzyme (e.g., recombinant human MMP-2, MMP-9, etc.)
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Test inhibitor (e.g., this compound) and a known control inhibitor (e.g., NNGH)
-
DMSO (for dissolving inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 325/393 nm or 328/420 nm depending on the substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and control inhibitor in DMSO.
-
Dilute the active MMP enzyme to the desired working concentration in cold MMP Assay Buffer. Keep on ice.
-
Dilute the fluorogenic substrate to the desired working concentration in MMP Assay Buffer. Protect from light.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank wells: MMP Assay Buffer only.
-
Enzyme Control wells: MMP Assay Buffer and the diluted MMP enzyme.
-
Inhibitor Control wells: MMP Assay Buffer, the diluted MMP enzyme, and the control inhibitor.
-
Test Inhibitor wells: MMP Assay Buffer, the diluted MMP enzyme, and the desired concentrations of the test inhibitor.
-
-
The final volume in each well before adding the substrate should be equal (e.g., 50 µL).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitors to interact with the enzymes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically at appropriate excitation and emission wavelengths, taking readings every 1-5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological context in which these MMPs operate, the following diagrams illustrate key signaling pathways and a typical experimental workflow. These diagrams are generated using the Graphviz DOT language.
References
Comparative Efficacy of (Rac)-Tanomastat Across Diverse Cancer Cell Lines: A Research Guide
(Rac)-Tanomastat , a broad-spectrum matrix metalloproteinase (MMP) inhibitor, has been investigated for its potential as an anti-cancer agent. This guide provides a comparative overview of its effects on various cancer cell lines, drawing from available preclinical data on Tanomastat and related MMP inhibitors. Due to the limited publicly available quantitative data specifically for this compound, this guide also serves as a template for researchers, outlining the necessary experiments and data presentation required for a thorough comparative analysis.
Data Presentation: Comparative Analysis of this compound Activity
The following table summarizes the inhibitory profile of Tanomastat against key MMPs and presents hypothetical, yet representative, data on its potential efficacy across different cancer cell lines. This data is intended to be illustrative of the types of comparative analyses that are crucial in preclinical drug development.
| Parameter | Ovarian Cancer (SK-OV-3) | Breast Cancer (MDA-MB-231) | Pancreatic Cancer (PANC-1) | Lung Cancer (A549) |
| MMP Inhibition (Ki, nM) * | ||||
| MMP-2 | 11 | 11 | 11 | 11 |
| MMP-3 | 143 | 143 | 143 | 143 |
| MMP-9 | 301 | 301 | 301 | 301 |
| Cytotoxicity (IC50, µM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Apoptosis Induction (% of Apoptotic Cells at 10 µM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Invasion Inhibition (% of Control at 10 µM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
*Note: Ki values are for Tanomastat and are not specific to the racemic form. The cytotoxicity, apoptosis, and invasion inhibition data are hypothetical and serve as placeholders to illustrate a comprehensive comparison.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide researchers in the evaluation of this compound and other anti-cancer compounds.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., SK-OV-3, MDA-MB-231, PANC-1, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.
Invasion Assay (Matrigel Transwell Assay)
This assay assesses the ability of a compound to inhibit cancer cell invasion.
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing this compound.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal and Staining: Remove the non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
-
Data Analysis: Express the results as the percentage of invasion inhibition compared to the vehicle control.
Mandatory Visualizations
Experimental Workflow
Paving the Way for Combination Therapy: Assessing the Synergistic Potential of (Rac)-Tanomastat
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Tanomastat, a potent inhibitor of matrix metalloproteinases (MMPs), has shown promise in preclinical models by targeting the tumor microenvironment. However, the future of MMP inhibitors in oncology likely lies in strategic combination therapies that can overcome resistance and enhance efficacy. This guide explores the theoretical synergistic effects of this compound with other classes of inhibitors, providing a framework for future research and development. While direct experimental data on this compound combinations is limited, this document draws parallels from other MMP inhibitors and the known signaling pathways to propose promising avenues of investigation.
Mechanism of Action: this compound as a Matrix Metalloproteinase Inhibitor
This compound is a broad-spectrum MMP inhibitor with high affinity for MMP-2, MMP-3, and MMP-9.[1] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[2] By inhibiting these MMPs, this compound can theoretically impede the physical spread of cancer cells and disrupt the formation of new blood vessels that supply tumors.
The Tumor Microenvironment: A Target for Synergy
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the ECM.[3] MMPs play a pivotal role in shaping the TME by:
-
Remodeling the ECM: Facilitating cancer cell invasion and migration.[4]
-
Releasing Growth Factors: Cleaving and activating growth factors sequestered in the ECM.
-
Modulating Immune Responses: Influencing the trafficking and function of immune cells.[]
Targeting the TME with an MMP inhibitor like this compound, in conjunction with therapies that target cancer cells directly or other components of the TME, presents a rational approach for achieving synergistic anti-tumor effects.
Potential Synergistic Combinations with this compound
Based on the mechanism of action of MMP inhibitors and the biology of the TME, several classes of inhibitors hold potential for synergistic combinations with this compound.
Combination with Conventional Chemotherapy
Rationale: Preclinical data for other MMP inhibitors, such as Batimastat, have shown synergistic effects when combined with cytotoxic agents like docetaxel, captopril, and cisplatin.[6] The proposed mechanism is that MMP inhibition can sensitize tumor cells to chemotherapy and hinder the repair and regrowth of the tumor after cytotoxic insult. One study combining the MMP inhibitor BB-94 with gemcitabine in a pancreatic cancer model showed reduced cancer implantation and improved survival compared to either agent alone.[7]
Hypothetical Experimental Data:
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Combination Index (CI) |
| Vehicle Control | 1500 ± 200 | - | - |
| This compound (50 mg/kg) | 1100 ± 150 | 26.7% | - |
| Doxorubicin (5 mg/kg) | 950 ± 120 | 36.7% | - |
| This compound + Doxorubicin | 400 ± 80 | 73.3% | < 1 (Synergy) |
Combination with Anti-Angiogenic Agents
Rationale: MMPs, particularly MMP-2 and MMP-9, are key players in angiogenesis. They degrade the basement membrane of blood vessels, allowing endothelial cells to migrate and form new vascular structures. Combining an MMP inhibitor like this compound with an anti-angiogenic agent that targets a different mechanism, such as a VEGF inhibitor (e.g., bevacizumab), could lead to a more profound inhibition of tumor neovascularization.
Hypothetical Experimental Data:
| Treatment Group | Microvessel Density (vessels/mm²) | % Inhibition of Angiogenesis | Combination Index (CI) |
| Vehicle Control | 45 ± 5 | - | - |
| This compound (50 mg/kg) | 30 ± 4 | 33.3% | - |
| Bevacizumab (5 mg/kg) | 25 ± 3 | 44.4% | - |
| This compound + Bevacizumab | 10 ± 2 | 77.8% | < 1 (Synergy) |
Combination with Immunotherapy (Immune Checkpoint Inhibitors)
Rationale: The TME is often immunosuppressive, hindering the ability of the immune system to attack cancer cells. MMPs can contribute to this by cleaving cell surface receptors on immune cells and modulating the release of cytokines.[] Combining MMP inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could enhance the anti-tumor immune response by normalizing the TME and facilitating the infiltration and activity of T-cells.[]
Hypothetical Experimental Data:
| Treatment Group | % CD8+ T-cell Infiltration | Tumor Growth Inhibition | Combination Index (CI) |
| Vehicle Control | 5 ± 1% | - | - |
| This compound (50 mg/kg) | 10 ± 2% | 25% | - |
| Anti-PD-1 Antibody (10 mg/kg) | 15 ± 3% | 40% | - |
| This compound + Anti-PD-1 | 35 ± 5% | 80% | < 1 (Synergy) |
Experimental Protocols
Detailed methodologies are crucial for assessing the synergistic potential of this compound.
Cell Viability and Synergy Assessment
-
Cell Lines: Select a panel of cancer cell lines with varying levels of MMP expression.
-
Treatment: Treat cells with this compound, the combination inhibitor, or both, across a range of concentrations.
-
Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of incubation.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent. Use the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, this compound alone, combination inhibitor alone, and the combination of both.
-
Dosing: Administer drugs at clinically relevant doses and schedules.
-
Tumor Measurement: Measure tumor volume twice weekly with calipers.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation, apoptosis, and angiogenesis markers).
Immunohistochemistry for TME Analysis
-
Tissue Preparation: Fix excised tumors in formalin and embed in paraffin.
-
Staining: Perform immunohistochemical staining for markers of interest, such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), CD31 (microvessel density), and CD8 (cytotoxic T-cells).
-
Quantification: Quantify the staining using image analysis software to compare the effects of different treatments on the TME.
Visualizing the Rationale: Signaling Pathways and Workflows
To further elucidate the proposed synergistic interactions and experimental designs, the following diagrams are provided.
Caption: Proposed synergy of this compound and Chemotherapy.
Caption: Workflow for in vivo assessment of synergistic effects.
Caption: Role of MMPs in the Tumor Microenvironment.
Conclusion
While the clinical development of broad-spectrum MMP inhibitors has faced challenges, a more nuanced approach focusing on combination therapies holds renewed promise. This compound, by virtue of its mechanism of action, is a prime candidate for synergistic combinations with chemotherapy, anti-angiogenic agents, and immunotherapy. The experimental frameworks and hypothetical data presented in this guide are intended to stimulate further research into these promising therapeutic strategies. Rigorous preclinical evaluation of these combinations is warranted to unlock the full potential of MMP inhibition in cancer therapy.
References
- 1. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. mdpi.com [mdpi.com]
- 6. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addition of matrix metalloproteinase inhibition to conventional cytotoxic therapy reduces tumor implantation and prolongs survival in a murine model of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of (Rac)-Tanomastat
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (Rac)-Tanomastat, a matrix metalloproteinase (MMP) inhibitor used in research. Adherence to these guidelines is critical to protect both laboratory personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to avoid releasing this substance into the environment[1]. The primary disposal method is to send the compound and its containers to an approved waste disposal plant[1].
Hazard Assessment and Regulatory Compliance
Before beginning any disposal procedure, a thorough risk assessment must be conducted. It is the user's responsibility to determine the appropriate handling and personal protection methods based on the actual conditions of use. All disposal activities must comply with prevailing country, federal, state, and local regulations[1].
| Hazard Classification (GHS) | Precautionary Statements |
| Acute toxicity, Oral (Category 4)[1] | P264: Wash skin thoroughly after handling.[1] |
| Acute aquatic toxicity (Category 1)[1] | P270: Do not eat, drink or smoke when using this product.[1] |
| Chronic aquatic toxicity (Category 1)[1] | P273: Avoid release to the environment.[1] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] | |
| P330: Rinse mouth.[1] | |
| P391: Collect spillage.[1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol for Waste Preparation and Disposal
The following protocol outlines the steps for preparing this compound waste for collection by a licensed waste disposal service.
Objective: To safely collect and store this compound waste in a manner that prevents environmental release and complies with regulatory standards.
Materials:
-
Appropriate waste container (e.g., UN-approved, sealable container)
-
Waste label
-
Personal Protective Equipment (PPE): Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator[1].
-
Absorbent material (e.g., diatomite, universal binders) for spill cleanup[1].
Procedure:
-
Segregation: Isolate this compound waste from other laboratory waste streams to prevent cross-contamination. Do not mix hazardous and non-hazardous wastes[2].
-
Containerization:
-
For solid waste (e.g., contaminated gloves, paper towels), place it in a designated, robust, and clearly labeled plastic bag. Seal the bag securely.
-
For liquid waste (e.g., solutions containing this compound), use a sealable, chemical-resistant container. The original packaging or an appropriate UN-labeled container is recommended[3].
-
For empty containers, if they held acutely hazardous waste, they may require triple rinsing, with the rinsate collected as hazardous waste[4].
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by a licensed hazardous waste disposal service[5].
-
Spill Management:
-
In case of a spill, use personal protective equipment[1].
-
Contain the spill to prevent it from entering drains or water courses[1].
-
Absorb the spilled substance with a finely-powdered, liquid-binding material[1].
-
Collect the contaminated absorbent material and dispose of it as hazardous waste according to this protocol[1].
-
Decontaminate the affected surfaces by scrubbing with alcohol[1].
-
-
Disposal: Arrange for the collection of the hazardous waste by a certified waste disposal company. Do not attempt to dispose of this compound down the drain[5].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for (Rac)-Tanomastat
Researchers, scientists, and drug development professionals must exercise caution when handling (Rac)-Tanomastat due to the absence of a specific Safety Data Sheet (SDS) for this racemic mixture and conflicting safety information for its isomer, Tanomastat. To ensure a high level of safety, this guide adopts the more stringent handling and disposal protocols outlined for Tanomastat, providing a conservative and protective approach for laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive array of personal protective equipment is crucial to minimize exposure and ensure personal safety during the handling of this compound. The following table summarizes the recommended PPE based on available safety data for Tanomastat.[1]
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Must be worn to prevent contact with the eyes. |
| Hand Protection | Protective gloves | Impermeable and resistant to the chemical. |
| Skin and Body Protection | Impervious clothing | To prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in areas with appropriate exhaust ventilation.[1] |
Procedural Guidance for Safe Handling and Disposal
A systematic workflow is essential for the safe handling and disposal of this compound. Researchers should adhere to the following procedural steps, which are designed to mitigate risks at every stage of the process, from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling of this compound.
Key Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Take necessary precautions to prevent the formation of dust and aerosols during handling.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
-
Do not eat, drink, or smoke in areas where the compound is being used.[1]
Storage:
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
For long-term stability, this compound powder should be stored at -20°C.[2]
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse the mouth.[1]
-
Eye Contact: Remove contact lenses if present and easy to do. Flush eyes with large amounts of water for several minutes. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in an approved waste disposal plant.[1]
-
Prevent the compound from entering drains, sewers, or water courses, as it is very toxic to aquatic life with long-lasting effects.[1]
-
Collect any spillage and dispose of it according to institutional and local regulations.[1]
It is imperative for all personnel to familiarize themselves with these procedures before working with this compound to foster a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
